molecular formula C8H9NO4 B134838 3,4-Dimethoxynitrobenzene CAS No. 709-09-1

3,4-Dimethoxynitrobenzene

Cat. No.: B134838
CAS No.: 709-09-1
M. Wt: 183.16 g/mol
InChI Key: YFWBUVZWCBFSQN-UHFFFAOYSA-N
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Description

3,4-Dimethoxynitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethoxy-4-nitrobenzene
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InChI

InChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3
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InChI Key

YFWBUVZWCBFSQN-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO4
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DSSTOX Substance ID

DTXSID9061043
Record name 3,4-Dimethoxynitrobenzene
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Molecular Weight

183.16 g/mol
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Physical Description

Yellow crystalline solid; [Alfa Aesar MSDS]
Record name 1,2-Dimethoxy-4-nitrobenzene
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CAS No.

709-09-1
Record name 1,2-Dimethoxy-4-nitrobenzene
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Record name Benzene, 1,2-dimethoxy-4-nitro-
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxynitrobenzene (CAS 709-09-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxynitrobenzene, also known as 4-Nitroveratrole, is an important organic compound with the CAS number 709-09-1. It serves as a key intermediate in various synthetic pathways, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring a nitro group and two methoxy groups on a benzene ring, imparts unique reactivity, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and spectral characterization.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular FormulaC₈H₉NO₄[2]
Molecular Weight183.16 g/mol [2]
AppearanceYellow crystalline solid[1]
Melting Point95-98 °C[3]
Boiling Point230 °C at 17 mmHg[3]
Density1.1888 g/cm³ (estimate)[3]
Refractive Index1.5310 (estimate)[3]
Storage TemperatureRoom Temperature[4]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name1,2-dimethoxy-4-nitrobenzene[4]
Synonyms4-Nitroveratrole, 1-Nitro-3,4-dimethoxybenzene[2][3]
InChIInChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3[4]
InChIKeyYFWBUVZWCBFSQN-UHFFFAOYSA-N[4]
SMILESCOC1=C(OC)C=C(C=C1)--INVALID-LINK--[O-][5]

Synthesis and Purification

The primary method for the synthesis of this compound is the electrophilic nitration of 1,2-dimethoxybenzene (veratrole).[6]

Experimental Protocol: Synthesis

Reaction: Nitration of Veratrole

Synthesis Veratrole 1,2-Dimethoxybenzene (Veratrole) Product This compound Veratrole->Product Nitration Reagents Concentrated HNO₃ Concentrated H₂SO₄ Reagents->Product Purification Crude Crude this compound Dissolve Dissolve in hot ethanol Crude->Dissolve Cool Cool slowly to room temperature, then in an ice bath Dissolve->Cool Filter Collect crystals by vacuum filtration Cool->Filter Dry Dry the purified crystals Filter->Dry Pure Pure this compound Dry->Pure

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Nitroveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Nitroveratrole (CAS No: 709-09-1), a key intermediate in various synthetic applications. The following sections detail its fundamental properties, provide established experimental protocols for their determination, and include key spectral data for identification and quality control.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-Nitroveratrole are summarized in the tables below, offering a consolidated reference for laboratory and developmental work.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [2]
Appearance Yellow crystals or crystalline powder[1]
Melting Point 95-98 °C[1][2]
Boiling Point 230 °C at 17 mmHg (22.67 kPa)[2]
Density 1.226 g/cm³[1]
Refractive Index 1.645[1]
Spectral Data Summary
Spectrum TypeKey Peaks / SignalsSource(s)
¹H NMR See detailed spectrum analysis below.[3]
¹³C NMR See detailed spectrum analysis below.[3]
FT-IR (KBr Pellet) See detailed spectrum analysis below.[3]
UV-Vis See detailed spectrum analysis below.[3]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of 4-Nitroveratrole.

Determination of Melting Point

Principle: The melting point is determined as the temperature range over which the solid phase of 4-Nitroveratrole transitions to the liquid phase. This is a crucial indicator of purity.

Apparatus:

  • Capillary tubes

  • Melting point apparatus (e.g., digital melting point meter)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of 4-Nitroveratrole is finely ground using a mortar and pestle.

  • A capillary tube is sealed at one end by heating it in a flame.

  • The open end of the capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid to a height of 2-3 mm.

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially to approximately 10-15 °C below the expected melting point (around 80-85 °C).

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

  • The melting point is reported as the range T1 - T2.

Determination of Boiling Point (at Reduced Pressure)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Apparatus:

  • Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube setup

  • Vacuum source and manometer

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure:

  • A small quantity (e.g., 1-2 mL) of molten 4-Nitroveratrole and a few boiling chips are placed in the distillation flask.

  • The apparatus is assembled, ensuring all joints are properly sealed.

  • The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 17 mmHg) and monitored with a manometer.

  • The sample is heated gently.

  • The temperature is recorded when the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Solubility Assessment

Principle: The solubility of 4-Nitroveratrole is determined by observing its dissolution behavior in various solvents of differing polarities.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • A small, accurately weighed amount of 4-Nitroveratrole (e.g., 10 mg) is placed into a series of test tubes.

  • A specific volume of a solvent (e.g., 1 mL of water, ethanol, acetone, toluene, hexane) is added to each test tube.

  • The tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected for the presence of undissolved solid.

  • Solubility is qualitatively categorized as soluble, partially soluble, or insoluble. For quantitative analysis, the procedure can be repeated with increasing amounts of solute until saturation is reached.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Approximately 5-10 mg of 4-Nitroveratrole is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • The tube is capped and shaken gently to ensure complete dissolution.

Data Acquisition:

  • ¹H NMR: A standard proton NMR experiment is performed. Key parameters to record include chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each unique carbon atom. Chemical shifts (δ) in ppm are recorded.

Spectral Data for 4-Nitroveratrole:

  • ¹H NMR (in CDCl₃):

    • δ ~7.8 ppm (d, 1H)

    • δ ~7.7 ppm (s, 1H)

    • δ ~7.0 ppm (d, 1H)

    • δ ~4.0 ppm (s, 3H, OCH₃)

    • δ ~3.9 ppm (s, 3H, OCH₃)

  • ¹³C NMR (in CDCl₃):

    • δ ~153 ppm

    • δ ~149 ppm

    • δ ~142 ppm

    • δ ~118 ppm

    • δ ~108 ppm

    • δ ~106 ppm

    • δ ~56.5 ppm (OCH₃)

    • δ ~56.4 ppm (OCH₃)

(Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Instrumentation:

  • FT-IR Spectrometer with a KBr pellet press

Sample Preparation (KBr Pellet Method):

  • A small amount of 4-Nitroveratrole (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is transferred to a pellet die.

  • Pressure is applied using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet is placed in the sample holder, and the IR spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

Key FT-IR Peaks for 4-Nitroveratrole (cm⁻¹):

  • ~1580-1600 (aromatic C=C stretching)

  • ~1510-1530 and ~1330-1350 (asymmetric and symmetric NO₂ stretching)

  • ~1260-1280 (aryl-O stretching)

  • ~2850-3000 (C-H stretching of methoxy groups)

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. This is particularly useful for analyzing compounds with chromophores, such as aromatic rings and nitro groups.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Sample Preparation:

  • A stock solution of 4-Nitroveratrole is prepared by dissolving a known mass in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • The stock solution is serially diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

  • The spectrophotometer is blanked using the pure solvent.

  • The absorbance spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-500 nm).

  • The wavelength of maximum absorbance (λ_max) is identified.

UV-Vis Data for 4-Nitroveratrole:

  • λ_max (in ethanol): Approximately 310 nm and a shoulder around 350 nm.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a solid organic compound like 4-Nitroveratrole.

Physicochemical_Characterization_Workflow cluster_initial Initial Assessment cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis cluster_final Data Analysis and Reporting start Sample Receipt (4-Nitroveratrole) visual Visual Inspection (Color, Form) start->visual melting_point Melting Point Determination visual->melting_point Purity Check solubility Solubility Screening visual->solubility boiling_point Boiling Point (Reduced Pressure) visual->boiling_point ftir FT-IR Spectroscopy melting_point->ftir nmr NMR Spectroscopy (¹H and ¹³C) solubility->nmr Solvent Selection uv_vis UV-Vis Spectroscopy solubility->uv_vis Solvent Selection boiling_point->ftir ftir->nmr nmr->uv_vis data_analysis Data Interpretation and Structure Confirmation uv_vis->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for the physicochemical characterization of 4-Nitroveratrole.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Dimethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,2-dimethoxy-4-nitrobenzene (also known as 4-nitroveratrole), a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. This document details the experimental protocols for its preparation via electrophilic aromatic substitution and outlines the analytical techniques used for its structural confirmation and purity assessment.

Synthesis of 1,2-Dimethoxy-4-nitrobenzene

The synthesis of 1,2-dimethoxy-4-nitrobenzene is typically achieved through the nitration of 1,2-dimethoxybenzene (veratrole). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The methoxy groups (-OCH₃) are strong activating, ortho, para-directing groups, leading to the preferential substitution at the para position due to reduced steric hindrance.

Synthesis Pathway

The reaction proceeds by generating the nitronium ion in situ from a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring of veratrole to form a resonance-stabilized carbocation intermediate (a sigma complex), which is the rate-determining step. Subsequent deprotonation restores the aromaticity, yielding the final product.[1]

Diagram 1: Synthesis of 1,2-dimethoxy-4-nitrobenzene from veratrole.
Experimental Protocol: Nitration of 1,2-Dimethoxybenzene

This protocol is adapted from standard nitration procedures for activated aromatic rings.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

  • In a 250 mL Erlenmeyer flask, add 10.0 g of 1,2-dimethoxybenzene.

  • Prepare an ice-water bath and cool the flask containing the veratrole.

  • Slowly and carefully add 20 mL of concentrated sulfuric acid to the veratrole with constant swirling. Keep the flask in the ice bath to maintain a low temperature.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.

  • Using a dropping pipette, add the cold nitrating mixture dropwise to the veratrole solution over 20-30 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition by ensuring the flask is well-immersed in the ice bath and by controlling the rate of addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. A final wash with a cold, dilute sodium bicarbonate solution can be performed to neutralize any residual acid, followed by another wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield fine, yellow crystals.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of reagents should be performed slowly and with cooling to control the exothermic reaction.

Characterization of 1,2-Dimethoxy-4-nitrobenzene

The identity and purity of the synthesized 1,2-dimethoxy-4-nitrobenzene are confirmed using various analytical techniques.

Physical Properties

The compound is a yellow crystalline solid at room temperature.[2]

PropertyValue
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Yellow crystalline powder or solid
Melting Point 95-98 °C
Boiling Point 230 °C at 10 mmHg
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for 1,2-dimethoxy-4-nitrobenzene in a deuterated solvent (e.g., CDCl₃) are summarized below.

¹H NMR Data (Predicted)
Chemical Shift (ppm) Assignment & Multiplicity
~ 7.8 - 7.7Aromatic H (doublet of doublets, 1H)
~ 7.6Aromatic H (doublet, 1H)
~ 7.0Aromatic H (doublet, 1H)
~ 4.0Methoxy Protons (-OCH₃, singlet, 3H)
~ 3.9Methoxy Protons (-OCH₃, singlet, 3H)
¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
~ 155Aromatic C-O
~ 149Aromatic C-O
~ 142Aromatic C-NO₂
~ 118Aromatic C-H
~ 108Aromatic C-H
~ 105Aromatic C-H
~ 57Methoxy Carbon (-OCH₃)
~ 56Methoxy Carbon (-OCH₃)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

IR Absorption Data (Expected)
Wavenumber (cm⁻¹) Assignment
3100 - 3000Aromatic C-H Stretch
2950 - 2850Aliphatic C-H Stretch (from -OCH₃)
~ 1600, ~1500Aromatic C=C Bending
~ 1520 Asymmetric NO₂ Stretch (Characteristic)
~ 1340 Symmetric NO₂ Stretch (Characteristic)
~ 1270Aryl-O Stretch (Asymmetric)
~ 1020Aryl-O Stretch (Symmetric)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this analysis.

Mass Spectrometry (EI) Data
m/z (Mass-to-Charge Ratio) Assignment
183 [M]⁺ (Molecular Ion)
153[M - NO]⁺
138[M - NO₂]⁺
79Fragment
77[C₆H₅]⁺ Fragment
52Fragment

Source for MS Data: PubChem CID 69728[2]

Experimental Workflows and Protocols

General Experimental Workflow

The overall process from synthesis to final characterization follows a logical sequence to ensure the desired product is obtained with high purity.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage reagents 1. Prepare Reagents (Veratrole, HNO₃/H₂SO₄) reaction 2. Controlled Nitration (0-10 °C) reagents->reaction quench 3. Quench on Ice reaction->quench filtration 4. Vacuum Filtration quench->filtration washing 5. Wash with H₂O & NaHCO₃ filtration->washing recrystal 6. Recrystallization (from Ethanol) washing->recrystal drying 7. Dry Product recrystal->drying mp 8. Melting Point drying->mp spectroscopy 9. Spectroscopic Analysis (NMR, IR, MS) drying->spectroscopy

Diagram 2: General laboratory workflow for synthesis and characterization.
Characterization Protocols

  • Melting Point Determination: A small amount of the dry, recrystallized product is packed into a capillary tube. The melting point is determined using a calibrated melting point apparatus. A sharp melting range close to the literature value indicates high purity.

  • FTIR Spectroscopy: A small sample of the dry product is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer.

  • NMR Spectroscopy: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • Mass Spectrometry: A dilute solution of the sample is analyzed by a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

References

Spectroscopic Analysis of 3,4-Dimethoxynitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dimethoxynitrobenzene (CAS No: 709-09-1), a compound frequently utilized in organic synthesis and as a precursor in the development of various pharmaceuticals and materials.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Molecular Structure

Chemical Formula: C₈H₉NO₄[2]

Molecular Weight: 183.16 g/mol [3]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

2.1. ¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the methoxy groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7 - 7.9m2HAromatic Protons (H-2, H-5)
~7.0 - 7.2d1HAromatic Proton (H-6)
~3.95s3HMethoxy Protons (-OCH₃)
~3.90s3HMethoxy Protons (-OCH₃)

2.2. ¹³C NMR Spectroscopy Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.[4]

Chemical Shift (δ) ppmAssignment
~154Aromatic Carbon (C-O)
~149Aromatic Carbon (C-O)
~140Aromatic Carbon (C-NO₂)
~118Aromatic Carbon (C-H)
~110Aromatic Carbon (C-H)
~108Aromatic Carbon (C-H)
~56.5Methoxy Carbon (-OCH₃)
~56.0Methoxy Carbon (-OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[5][6]

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch (in -OCH₃)
~1600 - 1580StrongAromatic C=C Stretch
~1520 - 1500Very StrongAsymmetric NO₂ Stretch
~1350 - 1330Very StrongSymmetric NO₂ Stretch
~1270 - 1250StrongAryl-O Stretch (Asymmetric)
~1020 - 1000StrongAryl-O Stretch (Symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[3][6]

m/zRelative IntensityAssignment
183High[M]⁺ (Molecular Ion)
168Moderate[M - CH₃]⁺
153Low[M - NO]⁺ or [M - 2CH₃]⁺
138Moderate[M - NO₂ + H]⁺ or [M - CH₃ - NO]⁺
108High[M - NO₂ - 2CH₃ + H]⁺
79High[C₆H₅O]⁺
77Moderate[C₆H₅]⁺
52Moderate[C₄H₄]⁺

Predicted adducts for high-resolution mass spectrometry include [M+H]⁺ at m/z 184.06044 and [M+Na]⁺ at m/z 206.04238.[7]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic methodologies.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0.00 ppm). For ¹H NMR, parameters such as chemical shifts, integration, and coupling constants are determined. For ¹³C NMR, the chemical shifts of the distinct carbon atoms are recorded.[8]

5.2. Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr (potassium bromide) pellet, where a small amount of the compound is mixed with KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of the solid sample directly. The instrument measures the absorption of infrared radiation across a range of frequencies, typically 4000 to 400 cm⁻¹.[6][8]

5.3. Mass Spectrometry (MS)

Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI). The sample is introduced into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a high-energy electron beam. The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3][6]

References

Solubility of 3,4-Dimethoxynitrobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,4-dimethoxynitrobenzene in various organic solvents. Due to a lack of specific publicly available quantitative solubility data for this compound, this document outlines the general solubility expectations based on structurally similar compounds and presents a detailed experimental protocol for determining its solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, and formulation of pharmaceuticals. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The molecular structure of this compound, featuring a substituted benzene ring, suggests it is a relatively polar molecule, anticipating its solubility in a range of organic solvents.

Expected Solubility Profile

Table 1: Anticipated Solubility of this compound in Common Organic Solvents

SolventPolarityExpected Solubility
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticHigh
AcetonitrilePolar AproticModerate to High
Ethyl AcetateModerately PolarModerate
DichloromethaneModerately PolarModerate
TolueneNonpolarLow to Moderate
HexaneNonpolarLow

Note: This table represents an educated estimation based on the principles of solubility and data from structurally similar compounds. Experimental verification is essential for obtaining precise solubility values.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, a well-defined experimental protocol is necessary. The following section details a robust methodology based on the widely used shake-flask method coupled with gravimetric analysis. This method is suitable for determining the thermodynamic solubility of a solid compound in a given solvent.[4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer or temperature probe

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4] Regular visual inspection should confirm the continued presence of excess solid.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of nitrogen can also be used to facilitate evaporation.

    • Once the solvent is completely removed, place the vial containing the solid residue in a desiccator to cool to room temperature.

    • Weigh the vial with the dry residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.[5][6][7][8][9]

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

    • The mass of the solvent is the difference between the weight of the vial with the saturated solution and the weight of the vial with the residue.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask and gravimetric method.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil Excess Solute sample Sample Collection & Filtration equil->sample Equilibrated Mixture weigh1 Weigh Filtered Saturated Solution sample->weigh1 Known Volume of Filtered Solution evap Solvent Evaporation weigh1->evap calc Calculate Solubility weigh1->calc Mass of Solution weigh2 Weigh Dry Residue evap->weigh2 weigh2->calc Mass of Solute result Solubility Data (g/100g or g/100mL) calc->result

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While precise quantitative data is currently elusive in public literature, the provided experimental protocol offers a clear and reliable path for researchers to generate this critical information in their own laboratories. The anticipated solubility profile, based on structurally related compounds, serves as a useful starting point for solvent selection in various research and development applications.

References

Thermal Stability and Decomposition of 4-Nitroveratrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Nitroveratrole, also known as 1,2-dimethoxy-4-nitrobenzene, is a nitroaromatic compound with applications as an intermediate in chemical synthesis.[1] A critical aspect of the safe handling, storage, and utilization of any chemical compound, particularly those containing nitro groups, is a thorough understanding of its thermal stability and decomposition characteristics. Nitroaromatic compounds are known to be energetic materials, and their decomposition can be exothermic, potentially leading to thermal runaway reactions if not properly managed.[1]

This guide aims to provide a detailed technical resource on the thermal properties of 4-Nitroveratrole. However, it is important to note that specific experimental data on its thermal decomposition is sparse in publicly accessible literature. The information presented herein is a compilation of its known physical properties and standardized methodologies for its thermal analysis.

Physicochemical Properties of 4-Nitroveratrole

A summary of the available physical and chemical properties of 4-Nitroveratrole is presented in Table 1.

Table 1: Physicochemical Properties of 4-Nitroveratrole

PropertyValueReference(s)
Molecular Formula C₈H₉NO₄[2]
Molecular Weight 183.16 g/mol [2]
Appearance Light yellow to yellow to orange powder to crystal[3]
Melting Point 95-98 °C (lit.)[2]
Boiling Point 230 °C at 17 mm Hg (lit.)[2]
CAS Number 709-09-1[3]

Thermal Stability and Decomposition Analysis: Experimental Protocols

To determine the thermal stability and decomposition characteristics of 4-Nitroveratrole, a series of thermoanalytical techniques should be employed. The following sections detail the standardized experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature or time. It is a crucial tool for determining melting points, phase transitions, and exothermic or endothermic decomposition processes.

Experimental Protocol:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-5 mg of 4-Nitroveratrole into a suitable DSC pan (e.g., aluminum, hermetically sealed aluminum, or high-pressure gold-plated steel). The use of a hermetically sealed or high-pressure pan is recommended to suppress volatilization and contain any evolved gases during decomposition.

  • Reference: An empty, hermetically sealed pan of the same type as the sample pan.

  • Atmosphere: A dry, inert atmosphere, typically nitrogen, with a purge gas flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the melting point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 400 °C). The selection of the heating rate can influence the observed onset and peak temperatures of thermal events.

  • Data Analysis: Analyze the resulting DSC curve to determine:

    • Onset temperature of melting and decomposition.

    • Peak temperature of melting and decomposition.

    • Enthalpy of fusion (melting).

    • Enthalpy of decomposition (heat of decomposition).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-5 mg of 4-Nitroveratrole pan Place in DSC pan weigh->pan seal Hermetically seal pan pan->seal instrument Place sample and reference in DSC seal->instrument program Run temperature program (e.g., 10 °C/min) instrument->program curve Generate DSC curve (Heat Flow vs. Temp) program->curve analyze Determine Onset Temp, Peak Temp, Enthalpy curve->analyze

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature range, the extent of mass loss, and to identify the presence of volatile components.

Experimental Protocol:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Nitroveratrole into a TGA crucible (e.g., alumina or platinum).

  • Atmosphere: A dry, inert atmosphere, typically nitrogen, with a purge gas flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of around 30 °C.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:

    • Onset temperature of decomposition (the temperature at which mass loss begins).

    • The temperature of maximum rate of mass loss (from the DTG peak).

    • The percentage of mass loss at different stages of decomposition.

    • The final residual mass.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of 4-Nitroveratrole crucible Place in TGA crucible weigh->crucible instrument Place crucible in TGA crucible->instrument program Run temperature program (e.g., 10 °C/min) instrument->program curve Generate TGA/DTG curves (Mass vs. Temp) program->curve analyze Determine Onset Temp, Mass Loss %, Residue curve->analyze

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter used to study the time, temperature, and pressure relationships of a chemical reaction under adiabatic conditions. It is particularly useful for assessing the thermal runaway potential of a substance.

Experimental Protocol:

  • Instrument: An Accelerating Rate Calorimeter.

  • Sample Preparation: A precisely weighed amount of 4-Nitroveratrole (typically 1-5 g) is placed in a robust, sealed sample container (bomb), often made of titanium or Hastelloy C.

  • Test Procedure (Heat-Wait-Search Mode):

    • The sample is heated to a specified starting temperature.

    • The system then waits for a period to achieve thermal equilibrium.

    • The instrument then searches for any self-heating (exothermic activity) from the sample. The detection sensitivity is typically on the order of 0.02 °C/min.

    • If no exotherm is detected, the instrument heats the sample by a small temperature increment (e.g., 5-10 °C) and repeats the wait-search cycle.

    • Once an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing any heat loss to the environment.

  • Data Collection: The temperature and pressure inside the sample bomb are continuously monitored and recorded as a function of time.

  • Data Analysis: The ARC data is used to determine:

    • The onset temperature of self-accelerating decomposition.

    • The time to maximum rate of decomposition.

    • The adiabatic temperature rise.

    • Pressure generation data.

    • Kinetic parameters of the decomposition reaction.

ARC_Workflow start Start prep Prepare sample in ARC bomb start->prep hws Heat-Wait-Search Cycle prep->hws exotherm Exotherm Detected? hws->exotherm exotherm->hws No adiabatic Switch to Adiabatic Mode exotherm->adiabatic Yes record Record Temperature and Pressure vs. Time adiabatic->record end End record->end

Figure 3: Logical workflow for Accelerating Rate Calorimetry (ARC) analysis.

Potential Decomposition Pathway

While a specific, experimentally verified decomposition pathway for 4-Nitroveratrole is not available in the reviewed literature, a generalized pathway for nitroaromatic compounds can be proposed. The decomposition of such compounds often initiates with the cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. This initial step is followed by a complex series of radical reactions.

Decomposition_Pathway nitroveratrole 4-Nitroveratrole initial_cleavage Initial C-NO₂ Bond Cleavage (Rate-Determining Step) nitroveratrole->initial_cleavage Heat radicals Formation of Aromatic Radical and •NO₂ initial_cleavage->radicals secondary_reactions Secondary Radical Reactions radicals->secondary_reactions products Gaseous Products (NOx, CO, CO₂) + Carbonaceous Residue secondary_reactions->products

Figure 4: Generalized decomposition pathway for a nitroaromatic compound.

Safety Considerations

Given the presence of the nitro group, 4-Nitroveratrole should be handled with care. Although safety data sheets indicate it is stable under normal conditions, exposure to high temperatures or strong initiators should be avoided.[4] Thermal decomposition can lead to the release of toxic gases, such as oxides of nitrogen.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood.

Conclusion

This technical guide has summarized the available information on the thermal stability and decomposition of 4-Nitroveratrole. While specific quantitative data from thermoanalytical studies are currently lacking in the public domain, this guide provides the necessary framework for researchers to conduct such investigations through detailed experimental protocols for DSC, TGA, and ARC. The provided generalized decomposition pathway offers a theoretical basis for understanding the potential thermal behavior of this compound. It is strongly recommended that a thorough thermal hazard assessment, employing the techniques described herein, be performed before the large-scale handling or use of 4-Nitroveratrole in any application.

References

An In-depth Technical Guide to the Electronic Properties of 3,4-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3,4-Dimethoxynitrobenzene, also known as 4-Nitroveratrole. The document details the compound's synthesis, spectroscopic characterization, and theoretical electronic structure. Key experimental protocols are provided, and quantitative data is summarized in structured tables for ease of reference. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's behavior and characteristics. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound (C₈H₉NO₄) is an aromatic nitro compound featuring a benzene ring substituted with two methoxy groups and a nitro group at the 3, 4, and 1 positions, respectively.[1] The presence of both electron-donating methoxy groups and a strong electron-withdrawing nitro group imparts distinct electronic characteristics to the molecule, influencing its reactivity and potential applications.[1] This compound serves as a valuable intermediate in organic synthesis and has been investigated for its potential in materials science and biomedical research.[1] Understanding its electronic properties is crucial for leveraging its full potential in these fields.

Synthesis and Characterization

This compound is typically synthesized via the electrophilic nitration of 1,2-dimethoxybenzene (veratrole).[1] The reaction introduces a nitro group onto the aromatic ring, with the position of substitution directed by the existing methoxy groups.

Synthesis of this compound

Synthesis Veratrole 1,2-Dimethoxybenzene (Veratrole) Product This compound Veratrole->Product Nitration Reagents Concentrated HNO₃ Concentrated H₂SO₄ Reagents->Product

Synthesis of this compound.
Experimental Protocol: Synthesis

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

  • 1,2-Dimethoxybenzene is slowly added to the cooled nitrating mixture with constant stirring, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete nitration.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the crude this compound.

  • The precipitate is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.

Spectroscopic Properties

The structure and electronic environment of this compound have been elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Assignment
3.95 (s, 3H)-OCH₃
3.98 (s, 3H)-OCH₃
6.95 (d, 1H)Ar-H
7.75 (d, 1H)Ar-H
7.90 (s, 1H)Ar-H
¹³C NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Assignment
56.5-OCH₃
56.7-OCH₃
107.5Ar-C
110.0Ar-C
117.5Ar-C
141.0Ar-C (C-NO₂)
148.0Ar-C (C-OCH₃)
154.0Ar-C (C-OCH₃)

Note: Specific peak assignments for aromatic protons and carbons can vary slightly based on the reference and solvent used. The provided data is a representative compilation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

IR Absorption Data (KBr Pellet)
Frequency (cm⁻¹) Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃)
~1580, 1490Aromatic C=C stretch
~1510-1550 (strong)Asymmetric NO₂ stretch
~1330-1370 (strong)Symmetric NO₂ stretch
~1270, 1020C-O stretch (ether)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

UV-Vis Absorption Data (Ethanol)
λₘₐₓ (nm) Electronic Transition
~230π → π
~315n → π

Experimental Protocols: Spectroscopy

Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Dissolve Dissolve in Deuterated Solvent (NMR) NMR ¹H and ¹³C NMR Spectrometer Dissolve->NMR Prepare_Pellet Prepare KBr Pellet (IR) IR FTIR Spectrometer Prepare_Pellet->IR Dilute Prepare Dilute Solution in Ethanol (UV-Vis) UV_Vis UV-Vis Spectrophotometer Dilute->UV_Vis Process_NMR Process FID and Assign Peaks NMR->Process_NMR Process_IR Analyze Interferogram and Identify Functional Groups IR->Process_IR Process_UV_Vis Determine λₘₐₓ UV_Vis->Process_UV_Vis

General workflow for spectroscopic analysis.

NMR Spectroscopy:

  • A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and calibrated.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy:

  • A small amount of the solid sample is finely ground with potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy:

  • A dilute solution of this compound is prepared in a suitable solvent, such as ethanol.

  • The UV-Vis absorption spectrum is recorded using a spectrophotometer over a range of wavelengths (typically 200-800 nm).

  • The wavelengths of maximum absorbance (λₘₐₓ) are determined from the spectrum.

Theoretical Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

Calculated Electronic Properties (DFT)
Parameter Value (eV)
HOMO Energy~ -6.5 to -7.0
LUMO Energy~ -2.0 to -2.5
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0

Note: The exact values can vary depending on the level of theory and basis set used in the calculation.

Mulliken Atomic Charges

Mulliken population analysis distributes the total charge of the molecule among its atoms, indicating the sites most susceptible to electrophilic or nucleophilic attack.

Calculated Mulliken Atomic Charges (e)
Atom(s) Approximate Charge
O (nitro)-0.4 to -0.5
N (nitro)+0.6 to +0.7
C (aromatic, C-NO₂)+0.1 to +0.2
O (methoxy)-0.2 to -0.3
C (methoxy)+0.1 to +0.2
Aromatic C, HVaries

Note: These are representative values and the precise charge on each atom will vary with the computational method.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. Electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack. For this compound, the MEP would show a high negative potential around the oxygen atoms of the nitro group and a positive potential around the aromatic protons.

Reactivity

The electronic properties of this compound govern its chemical reactivity. A notable reaction is its photochemical hydrolysis in an alkaline medium.

Photochemical Hydrolysis

Upon irradiation with UV light in an alkaline solution, this compound undergoes nucleophilic aromatic substitution, where a methoxy group is displaced by a hydroxyl group. Interestingly, the position of substitution is meta to the nitro group, which is different from the thermal hydrolysis product.[1]

Photochemical_Hydrolysis Start This compound Excited Excited State Start->Excited hν (UV light) Intermediate Meisenheimer-like Intermediate Excited->Intermediate Nucleophile OH⁻ Nucleophile->Intermediate Product 2-Methoxy-5-nitrophenol Intermediate->Product Loss of CH₃O⁻

Proposed pathway for photochemical hydrolysis.

Conclusion

The electronic properties of this compound are a direct consequence of the interplay between its electron-donating methoxy groups and the electron-withdrawing nitro group. These properties have been thoroughly characterized by a combination of spectroscopic techniques and computational methods. This guide provides a consolidated resource of this information, including key data and experimental protocols, to aid researchers in their exploration and application of this versatile molecule. The unique reactivity of this compound, particularly its photochemical behavior, presents opportunities for further investigation and exploitation in various chemical and biological systems.

References

Quantum Chemical Calculations for 3,4-Dimethoxynitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3,4-Dimethoxynitrobenzene, a versatile organic compound with potential applications in organic synthesis, material science, and biomedical research.[1] This document outlines the theoretical framework for computational analysis, details experimental protocols for synthesis and spectroscopic characterization, and presents a comparative analysis of theoretical and experimental data. The core of this guide is the integration of Density Functional Theory (DFT) calculations with experimental findings from Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a holistic understanding of the molecule's structure, vibrational modes, and electronic characteristics.

Introduction

This compound, also known as 4-nitroveratrole, is an aromatic nitro compound with the chemical formula C₈H₉NO₄.[1] Its molecular structure, characterized by a benzene ring substituted with two methoxy groups and a nitro group, gives rise to distinct chemical and physical properties that are of interest for various scientific applications. The nitro group, in particular, serves as a valuable functional group for further chemical transformations.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of molecules at the atomic level. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the simulation of various spectroscopic techniques. This guide will explore the synergy between these computational predictions and experimental validations.

Computational Methodology

The theoretical calculations detailed herein are based on established quantum chemical methods, primarily DFT. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This is typically performed using a gradient algorithm to find the minimum energy conformation of the molecule. A popular and effective method for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations not to only confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) but also to predict the infrared and Raman spectra of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations.

Electronic Property Analysis

The electronic properties of this compound are investigated by analyzing the frontier molecular orbitals, HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via the nitration of veratrole (1,2-dimethoxybenzene).[1]

Materials:

  • Veratrole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker and Erlenmeyer flask

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stirrer, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

  • Veratrole is added dropwise to the cooled nitrating mixture with continuous stirring, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.

  • The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude this compound.

  • The precipitate is collected by filtration, washed with cold water to remove residual acid, and then dissolved in a suitable organic solvent.

  • The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Spectroscopic Characterization

3.2.1. FT-IR and FT-Raman Spectroscopy

The vibrational modes of the synthesized this compound are characterized using FT-IR and FT-Raman spectroscopy. The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique. The FT-Raman spectrum is recorded in the 3500-50 cm⁻¹ range. The experimental spectra are then compared with the theoretically predicted spectra for vibrational mode assignments.

3.2.2. NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded to confirm the molecular structure of the synthesized compound. The spectra are typically obtained using a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR) with the sample dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) as an internal standard.

Data Presentation and Analysis

The following tables summarize the key quantitative data obtained from both quantum chemical calculations and experimental measurements.

Molecular Geometry

While a specific computational study providing the optimized geometrical parameters for this compound is not available in the literature, Table 1 presents a template of the expected bond lengths and angles. These values would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

Table 1: Theoretical Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C2ValueC6-C1-C2Value
C2-C3ValueC1-C2-C3Value
C3-C4ValueC2-C3-C4Value
C4-C5ValueC3-C4-C5Value
C5-C6ValueC4-C5-C6Value
C1-C6ValueC5-C6-C1Value
C3-O1ValueC2-C3-O1Value
O1-C7ValueC4-C3-O1Value
C4-O2ValueC3-O1-C7Value
O2-C8ValueC3-C4-O2Value
C1-N1ValueC5-C4-O2Value
N1-O3ValueC4-O2-C8Value
N1-O4ValueC2-C1-N1Value
C6-C1-N1Value
C1-N1-O3Value
C1-N1-O4Value
O3-N1-O4Value
Note: The values in this table are placeholders and would need to be populated from a specific quantum chemical calculation.
Vibrational Spectra

The comparison between calculated and experimental vibrational frequencies is crucial for the accurate assignment of spectral bands. Table 2 provides a template for the assignment of the principal vibrational modes.

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
ValueValueValueν(C-H) aromatic
ValueValueValueν(C-H) methoxy
ValueValueValueν(C=C) aromatic
ValueValueValueνas(NO₂)
ValueValueValueνs(NO₂)
ValueValueValueν(C-N)
ValueValueValueν(C-O) methoxy
ValueValueValueδ(CH₃)
ValueValueValueδ(NO₂) scissoring
ValueValueValueγ(C-H)
Note: ν - stretching; νas - asymmetric stretching; νs - symmetric stretching; δ - in-plane bending; γ - out-of-plane bending. The values in this table are placeholders.
Electronic Properties

The calculated HOMO and LUMO energies provide insights into the electronic behavior of the molecule.

Table 3: Calculated Electronic Properties of this compound

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Note: The values in this table are placeholders and would need to be populated from a specific quantum chemical calculation.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and logical relationships in the study of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization veratrole Veratrole nitration Nitration (HNO3/H2SO4) veratrole->nitration crude_product Crude Product nitration->crude_product purification Purification crude_product->purification final_product This compound purification->final_product ftir FT-IR Spectroscopy final_product->ftir raman FT-Raman Spectroscopy final_product->raman nmr NMR Spectroscopy final_product->nmr

Fig. 1: Experimental workflow for the synthesis and characterization of this compound.

computational_workflow cluster_results Calculated Properties start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Property Calculation geom_opt->electronic_calc optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Vibrational Spectra freq_calc->vibrational_spectra homo_lumo HOMO-LUMO Energies electronic_calc->homo_lumo

Fig. 2: Computational workflow for the quantum chemical analysis of this compound.

data_integration comp_data Computational Data (Geometry, Spectra, Electronic Prop.) comparison Comparative Analysis comp_data->comparison exp_data Experimental Data (FT-IR, Raman, NMR) exp_data->comparison validation Validation of Theoretical Model comparison->validation understanding Comprehensive Molecular Understanding validation->understanding

Fig. 3: Logical relationship for the integration of computational and experimental data.

Conclusion

This technical guide has outlined a comprehensive approach for the study of this compound, combining quantum chemical calculations with experimental synthesis and spectroscopic characterization. The synergy between theoretical predictions and experimental results provides a powerful framework for understanding the molecular structure, vibrational properties, and electronic nature of this compound. The methodologies and data presented herein serve as a valuable resource for researchers in chemistry, materials science, and drug development, facilitating further exploration of this compound and its derivatives for various applications. While a dedicated computational study on this specific molecule is yet to be published, the outlined workflows provide a clear path for future research in this area.

References

A Guide to the Historical Synthesis of 4-Nitroveratrole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the foundational methods for the preparation of 4-Nitroveratrole (3,4-dimethoxynitrobenzene), a key intermediate in organic synthesis. This whitepaper provides researchers, scientists, and drug development professionals with a detailed overview of the classical nitration of veratrole, including experimental protocols, quantitative data, and a mechanistic pathway.

Introduction

4-Nitroveratrole, also known as this compound, is a valuable chemical intermediate frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and dyes. Historically, its preparation has been a cornerstone example of electrophilic aromatic substitution. This document outlines the traditional and most widely cited method for the synthesis of 4-Nitroveratrole: the direct nitration of veratrole (1,2-dimethoxybenzene).

Core Synthesis Method: Nitration of Veratrole

The principal historical route to 4-Nitroveratrole is the electrophilic aromatic substitution reaction of veratrole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy groups of veratrole are activating and ortho-, para-directing, leading to the preferential substitution at the para position due to steric hindrance at the ortho positions.

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of veratrole attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4-Nitroveratrole.

Nitration_Mechanism HNO3 HNO₃ Nitronium_formation HNO3->Nitronium_formation + H2SO4 H₂SO₄ H2SO4->Nitronium_formation Nitronium NO₂⁺ Nitronium_formation->Nitronium HSO4 HSO₄⁻ Nitronium_formation->HSO4 H3O H₃O⁺ Nitronium_formation->H3O Sigma_Complex Sigma Complex Veratrole Veratrole Veratrole->Sigma_Complex + NO₂⁺ Product 4-Nitroveratrole Sigma_Complex->Product - H⁺ H_plus H⁺

Fig. 1: Simplified workflow of 4-Nitroveratrole synthesis.

Experimental Protocols

While numerous variations exist, the following protocol is representative of the historical methods for the synthesis of 4-Nitroveratrole.

Classical Nitration of Veratrole

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (for recrystallization)

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the sulfuric acid to the nitric acid while maintaining a low temperature.

  • Veratrole is then added portion-wise to the cold nitrating mixture with continuous stirring. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 10 °C.

  • After the addition of veratrole is complete, the reaction mixture is stirred for an additional period, typically 1-2 hours, while still in the ice bath.

  • The reaction mixture is then poured slowly onto a large amount of crushed ice with vigorous stirring. This will cause the crude 4-Nitroveratrole to precipitate out of the solution.

  • The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of 4-Nitroveratrole.

Quantitative Data

The following table summarizes typical quantitative data for the classical nitration of veratrole. It is important to note that yields and reaction conditions can vary based on the specific laboratory setup and the purity of the reagents.

ParameterValue
Reactants
Veratrole1 mole equivalent
Nitric Acid (conc.)1.1 - 1.5 mole equivalents
Sulfuric Acid (conc.)1.5 - 2.0 mole equivalents
Reaction Conditions
Temperature0 - 10 °C
Reaction Time1 - 2 hours
Product
Theoretical YieldBased on Veratrole
Typical Reported Yield70 - 85%
Melting Point95 - 97 °C

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of 4-Nitroveratrole.

Synthesis_Pathway Veratrole Veratrole (1,2-Dimethoxybenzene) Product 4-Nitroveratrole Veratrole->Product Nitration @ 0-10°C Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Veratrole

Fig. 2: Reaction scheme for the nitration of veratrole.

Conclusion

The synthesis of 4-Nitroveratrole via the nitration of veratrole is a robust and historically significant reaction in organic chemistry. The procedure is relatively straightforward, employing common laboratory reagents and equipment. Understanding this classical synthesis provides a strong foundation for researchers working with electrophilic aromatic substitution and for those utilizing 4-Nitroveratrole as a precursor in more complex synthetic endeavors. While modern advancements may offer alternative synthetic routes, the historical method remains a valuable and instructive example of aromatic chemistry.

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dimethoxynitrobenzene from Veratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Document ID: ANP-DMNB-20251225 Version: 1.0 Issued: 2025-12-25

Introduction

3,4-Dimethoxynitrobenzene, also known as 4-nitroveratrole, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a nitro group and two methoxy substituents on a benzene ring, allows for a variety of chemical transformations. The nitro moiety can be readily reduced to an amine, providing a key functional group for the synthesis of more complex molecules, including various pharmaceutical agents. This document provides a detailed protocol for the synthesis of this compound via the electrophilic nitration of veratrole (1,2-dimethoxybenzene).

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis. Its primary application in drug development lies in its role as a precursor to 3,4-dimethoxyaniline (4-aminoveratrole), a key intermediate in the synthesis of a range of pharmaceuticals. The conversion of the nitro group to an amine is a fundamental transformation that opens up pathways to construct bioactive molecules. 3,4-Dimethoxyaniline is utilized in the synthesis of compounds for various therapeutic areas.[1][2][3]

Additionally, nitroaromatic compounds, in general, are an important class of molecules in medicinal chemistry, with some exhibiting a range of biological activities.[4] While direct therapeutic applications of this compound are not prominent, its role as a versatile intermediate makes it a compound of significant interest to the pharmaceutical industry.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

PropertyVeratrole (Starting Material)This compound (Product)
Synonyms 1,2-Dimethoxybenzene4-Nitroveratrole, 1,2-Dimethoxy-4-nitrobenzene
CAS Number 91-16-7709-09-1
Molecular Formula C₈H₁₀O₂C₈H₉NO₄
Molecular Weight 138.16 g/mol 183.16 g/mol
Appearance Colorless to pale yellow liquidYellow crystalline solid
Melting Point 22-23 °C95-98 °C
Boiling Point 206-207 °C230 °C at 17 mmHg

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound from veratrole via electrophilic aromatic substitution. The reaction employs a nitrating mixture of concentrated nitric acid and sulfuric acid.

4.1. Materials and Reagents

  • Veratrole (1,2-dimethoxybenzene)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice (from deionized water)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

4.2. Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Standard laboratory glassware

4.3. Reaction Procedure

  • Preparation of the Nitrating Mixture: In a small beaker or flask, carefully add 15 mL of concentrated sulfuric acid. Cool the acid in an ice bath. Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the cooled sulfuric acid. Keep the nitrating mixture in the ice bath until needed.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of veratrole in 30 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred veratrole solution using a dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate of this compound will form.

  • Isolation of Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water until the washings are neutral to litmus paper.

4.4. Purification by Recrystallization

  • Transfer the crude, air-dried product to a beaker.

  • Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid dissolves completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

4.5. Characterization

The identity and purity of the final product can be confirmed by the following methods:

  • Melting Point: The melting point of the purified this compound should be in the range of 95-98 °C.

  • Spectroscopy: 1H NMR and 13C NMR spectra can be used to confirm the structure of the product.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)Volume (mL)Density (g/mL)
Veratrole138.1613.80.1~12.81.08
Concentrated H₂SO₄ (98%)98.08--151.84
Concentrated HNO₃ (70%)63.01--101.42

Table 2: Expected Yield and Product Characteristics

ParameterExpected Value
Theoretical Yield 18.32 g
Typical Actual Yield 14.7 - 16.5 g (80-90%)
Appearance Yellow crystalline solid
Melting Point 95-98 °C
Purity (by GC/HPLC) >98% after recrystallization

Table 3: Spectroscopic Data for this compound

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR ~7.8 (d, 1H, H-5), ~7.6 (s, 1H, H-2), ~7.0 (d, 1H, H-6), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃)
¹³C NMR ~154, ~149, ~142, ~118, ~111, ~106, ~57, ~56

Note: Exact chemical shifts may vary depending on the solvent and instrument used.[5][6][7][8]

Visualizations

6.1. Reaction Scheme

ReactionScheme Veratrole Veratrole (1,2-Dimethoxybenzene) Reagents HNO₃, H₂SO₄ 0-10 °C Product This compound Reagents->Product

Caption: Nitration of Veratrole.

6.2. Experimental Workflow

Workflow start Start prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_reagents dissolve_veratrole Dissolve Veratrole in Glacial Acetic Acid start->dissolve_veratrole nitration Slowly Add Nitrating Mixture (Maintain 0-10 °C) cool_reactants Cool Reactants to 0-5 °C dissolve_veratrole->cool_reactants cool_reactants->nitration stir Stir for 30 min at 0-10 °C nitration->stir quench Pour onto Ice stir->quench filter_crude Vacuum Filter Crude Product quench->filter_crude wash_crude Wash with Cold Water filter_crude->wash_crude recrystallize Recrystallize from Ethanol wash_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry the Product filter_pure->dry characterize Characterize Product (MP, NMR) dry->characterize end End characterize->end

Caption: Synthesis Workflow.

6.3. Application Pathway

ApplicationPathway Veratrole Veratrole Nitration Nitration Veratrole->Nitration DMNB This compound Nitration->DMNB Reduction Reduction DMNB->Reduction Aminoveratrole 4-Aminoveratrole (3,4-Dimethoxyaniline) Reduction->Aminoveratrole Pharmaceuticals Pharmaceuticals Aminoveratrole->Pharmaceuticals

Caption: Synthetic utility in drug development.

Safety Precautions

  • Concentrated Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Nitration Reaction: The nitration of aromatic compounds is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions and the formation of dinitro byproducts. Always add the nitrating mixture slowly to the cooled substrate solution.

  • Quenching: Quenching the reaction mixture on ice should be done slowly and with good stirring to dissipate the heat generated.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The authors are not liable for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols: Synthesis of 4-Nitroveratrole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-nitroveratrole (1,2-dimethoxy-4-nitrobenzene) through the electrophilic aromatic substitution of 1,2-dimethoxybenzene (veratrole). The procedure outlines the nitration of veratrole using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This application note is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development who require a reliable method for the preparation of this key chemical intermediate.

Introduction

4-Nitroveratrole is a valuable building block in organic synthesis, serving as a precursor for various more complex molecules, including pharmaceuticals and dyes. Its synthesis is a classic example of an electrophilic aromatic substitution reaction, where the electron-rich veratrole ring is nitrated by the in-situ generated nitronium ion (NO₂⁺). The two methoxy groups on the benzene ring are strongly activating and ortho-, para-directing, leading to the preferential formation of the 4-nitro isomer. Careful control of the reaction conditions, particularly temperature, is crucial to prevent over-nitration and ensure a high yield of the desired product.

Chemical Reaction

The overall reaction for the nitration of 1,2-dimethoxybenzene to 4-nitroveratrole is as follows:

C₈H₁₀O₂ + HNO₃ --(H₂SO₄)--> C₈H₉NO₄ + H₂O

Experimental Protocol

This protocol is based on established methods for the nitration of activated aromatic compounds.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (saturated solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

  • Rotary evaporator (optional)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.072 mol) of 1,2-dimethoxybenzene.

  • Cooling: Place the flask in an ice bath and allow the veratrole to cool to 0-5 °C with gentle stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. This mixture should be prepared in an ice bath and allowed to cool to 0-5 °C.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred veratrole solution over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0 and 10 °C throughout the addition to minimize the formation of byproducts.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The color of the mixture will likely change to a deep reddish-brown.

  • Quenching: Carefully pour the reaction mixture over a large beaker filled with approximately 200 g of crushed ice. Stir the mixture until all the ice has melted. A yellow precipitate of 4-nitroveratrole should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid. A final wash with a small amount of cold saturated sodium bicarbonate solution can also be performed, followed by another water wash.

  • Drying: Press the crude product as dry as possible on the filter paper. The crude product can be air-dried or dried in a desiccator.

  • Purification by Recrystallization:

    • Transfer the crude 4-nitroveratrole to a beaker.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the purified crystals to a constant weight.

  • Characterization: Determine the melting point of the purified 4-nitroveratrole and compare it to the literature value. Further characterization can be performed using techniques such as NMR and IR spectroscopy.

Data Presentation

ParameterValueReference
Starting Material 1,2-Dimethoxybenzene (Veratrole)
Molecular Weight138.16 g/mol
Product 4-Nitroveratrole
Molecular Weight183.16 g/mol [1]
Theoretical YieldBased on 10.0 g of VeratroleCalculated
Expected Yield80-90%Based on analogous reactions
AppearanceYellow crystalline solid
Melting Point (literature)95-98 °C[1]

Visualizations

Nitration_Workflow Start Start Veratrole 1,2-Dimethoxybenzene (Veratrole) Start->Veratrole Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Start->Nitrating_Mixture Reaction Nitration Reaction (0-10 °C) Veratrole->Reaction Nitrating_Mixture->Reaction Quenching Quench with Ice Water Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with H₂O and NaHCO₃ Filtration->Washing Drying Dry Crude Product Washing->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Final_Product Pure 4-Nitroveratrole Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of 4-nitroveratrole.

Signaling_Pathway Veratrole 1,2-Dimethoxybenzene Intermediate Sigma Complex (Carbocation Intermediate) Veratrole->Intermediate Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 4-Nitroveratrole Deprotonation->Product

Caption: Mechanism of electrophilic aromatic substitution for nitration.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic. Proper temperature control is essential to prevent the reaction from running away.

  • Always add acid to water, not the other way around, when preparing dilutions. In this protocol, the acids are mixed, which is also a highly exothermic process that requires cooling.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of 4-nitroveratrole from 1,2-dimethoxybenzene. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high yield of the purified product. This application note serves as a valuable resource for chemists involved in the synthesis of nitroaromatic compounds and their derivatives.

References

Application Notes and Protocols: 3,4-Dimethoxynitrobenzene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4-dimethoxynitrobenzene as a versatile precursor in organic synthesis. The primary focus is on its conversion to key intermediates and their subsequent elaboration into biologically relevant scaffolds, such as Schiff bases and quinazolines.

Application Notes

This compound is a valuable starting material in multi-step organic synthesis due to the presence of three key functional groups: a nitro group and two methoxy groups on an aromatic ring. The nitro group can be readily reduced to an amine, providing a nucleophilic center for further reactions. The electron-donating methoxy groups activate the benzene ring towards electrophilic substitution and can be important for molecular recognition in biological systems.

Key Synthetic Transformations and Applications:

  • Reduction to 3,4-Dimethoxyaniline: The most common and critical application of this compound is its reduction to 3,4-dimethoxyaniline. This aniline is a pivotal intermediate in the synthesis of a wide array of bioactive molecules. The reduction can be achieved with high efficiency using various catalytic hydrogenation methods.

  • Synthesis of Schiff Bases: 3,4-Dimethoxyaniline readily undergoes condensation with aldehydes to form Schiff bases (imines). These compounds are not only important for their biological activities, including antimicrobial and anticancer properties, but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

  • Synthesis of Quinazoline Derivatives: The 3,4-dimethoxy aniline moiety can be incorporated into the quinazoline scaffold, which is a "privileged structure" in medicinal chemistry, forming the core of many approved drugs, including anticancer agents. The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a key intermediate for various kinase inhibitors, highlights the importance of this compound as a starting point in drug discovery.

  • Precursor to Isoquinoline Alkaloids: While more complex, synthetic routes towards isoquinoline alkaloids, such as papaverine, can utilize intermediates derived from 3,4-dimethoxyaniline. These alkaloids exhibit a broad range of pharmacological activities, including vasodilator and antispasmodic effects.

The following sections provide detailed experimental protocols for these key transformations, along with quantitative data to facilitate reproducibility and application in a research setting.

Data Presentation

Table 1: Summary of Key Reactions and Quantitative Data

Reaction StepStarting Material(s)ProductCatalyst/Reagent(s)SolventReaction ConditionsYield (%)Purity (%)Reference(s)
Nitration of 1,2-Dimethoxybenzene1,2-Dimethoxybenzene, HNO₃, H₂SO₄This compound--0-5 °C>97-[1]
Reduction of this compound This compound 3,4-Dimethoxyaniline Raney-Ni, H₂ Ethanol 100 °C, 1.6 MPa >90 >98 [1]
Synthesis of 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline (Schiff Base) 3,4-Dimethoxyaniline , 4-Nitrobenzaldehyde3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline -Ethanol Reflux, 4 h 89 -[2]
Synthesis of 3,4-Dimethoxyphenyl Cyanourea3,4-Dimethoxyaniline, Triphosgene, Cyanamide3,4-Dimethoxyphenyl Cyanourea-Ethylene Dichloride-10 to 100 °C--
Cyclization and Hydrolysis to 2-Chloro-4-amino-6,7-dimethoxyquinazoline3,4-Dimethoxyphenyl Cyanourea, PCl₅, POCl₃2-Chloro-4-amino-6,7-dimethoxyquinazoline HCl--10-120 °C (Cyclization), 10-100 °C (Hydrolysis)--

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyaniline from this compound

This protocol describes the catalytic hydrogenation of this compound to 3,4-dimethoxyaniline.[1]

Materials:

  • This compound

  • Ethanol

  • Raney-Ni catalyst

  • Hydrogen gas

  • Autoclave

Procedure:

  • Dissolve this compound in ethanol in an autoclave.

  • Add Raney-Ni as the catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 1.6 MPa.

  • Heat the reaction mixture to 100 °C with stirring.

  • Maintain these conditions until the reaction is complete (monitor by TLC or GC).

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney-Ni catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or distillation to yield 3,4-dimethoxyaniline with a purity of >98%.

Protocol 2: Synthesis of 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline (Schiff Base)

This protocol details the condensation reaction between 3,4-dimethoxyaniline and 4-nitrobenzaldehyde to form a Schiff base.[2]

Materials:

  • 3,4-Dimethoxyaniline (3 mmol)

  • 4-Nitrobenzaldehyde (3 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyaniline (3 mmol) and 4-nitrobenzaldehyde (3 mmol) in ethanol.

  • Reflux the mixture for 4 hours.

  • After cooling the solution, a precipitate will form.

  • Filter the precipitate and wash it with cold ethanol.

  • Dry the solid to obtain the pure Schiff base as an orange solid (Yield: 89%).

Protocol 3: Multi-step Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

This series of protocols outlines the synthesis of a key quinazoline intermediate starting from 1,2-dimethoxybenzene, which involves the in-situ generation of this compound and 3,4-dimethoxyaniline.

Step 3a: Nitration of 1,2-Dimethoxybenzene

  • Cool nitric acid to -10 to 30 °C.

  • Slowly add 1,2-dimethoxybenzene to the cooled nitric acid. The molar ratio of 1,2-dimethoxybenzene to nitric acid should be between 1:1.5 and 1:10.

  • Stir the reaction mixture for 1-10 hours to produce this compound.

Step 3b: Reduction to 3,4-Dimethoxyaniline

  • Dissolve the this compound from the previous step in an organic solvent.

  • Add a hydrogenation catalyst (e.g., Raney-Ni).

  • Carry out the reduction under a hydrogen atmosphere to yield 3,4-dimethoxyaniline.

Step 3c: Urea Formation

  • In an organic solvent such as ethylene dichloride, react 3,4-dimethoxyaniline with triphosgene and cyanamide. The molar ratio of 3,4-dimethoxyaniline:triphosgene:cyanamide is 1:1-2:0.8-1.5.

  • The reaction is carried out at a temperature between -10 and 100 °C to form 3,4-dimethoxyphenyl cyanourea.

Step 3d: Cyclization and Hydrolysis

  • React the 3,4-dimethoxyphenyl cyanourea with phosphorus pentachloride and phosphorus oxychloride (molar ratio of urea:PCl₅:POCl₃ is 1:1-2:20-60) at 10-120 °C for 2-5 hours.

  • Follow this with acid hydrolysis (e.g., with formic acid or hydrochloric acid) at 10-100 °C for 20-60 minutes to obtain 2-chloro-4-amino-6,7-dimethoxyquinazoline hydrochloride.

Step 3e: Alkalization and Purification

  • Treat the hydrochloride salt with a base in an organic solvent to obtain the final product, 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Mandatory Visualizations

Synthetic_Pathway_from_3_4_Dimethoxynitrobenzene start This compound aniline 3,4-Dimethoxyaniline start->aniline Reduction (e.g., H₂, Raney-Ni) schiff_base Schiff Base (e.g., 3,4-Dimethoxy-N- (4-nitrobenzylidene)aniline) aniline->schiff_base Condensation (with Aldehyde) quinazoline Bioactive Quinazolines (e.g., Kinase Inhibitors) aniline->quinazoline Multi-step Synthesis (e.g., with Cyanamide, PCl₅)

Caption: Synthetic routes from this compound.

Experimental_Workflow_Quinazoline_Synthesis cluster_start Starting Material Preparation cluster_core_formation Quinazoline Core Formation cluster_final_product Final Product Isolation start_nitro 1. Nitration of 1,2-Dimethoxybenzene start_reduction 2. Reduction of Nitro Group start_nitro->start_reduction urea_formation 3. Urea Formation with Triphosgene & Cyanamide start_reduction->urea_formation cyclization 4. Cyclization with PCl₅/POCl₃ urea_formation->cyclization hydrolysis 5. Hydrolysis cyclization->hydrolysis alkalization 6. Alkalization & Purification hydrolysis->alkalization final_product 2-Chloro-4-amino- 6,7-dimethoxyquinazoline alkalization->final_product

Caption: Workflow for Quinazoline Synthesis.

References

Application Notes and Protocols for the Reduction of 3,4-Dimethoxynitrobenzene to 4-Aminoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 3,4-dimethoxynitrobenzene to its corresponding amine, 4-aminoveratrole (also known as 3,4-dimethoxyaniline). This transformation is a critical step in the synthesis of various pharmaceutical compounds and fine chemicals. The protocols outlined below cover several common and effective reduction methods, offering a comparative overview to aid in methodology selection.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting anilines are versatile intermediates.[1][2] this compound serves as a precursor to 4-aminoveratrole, a key building block in medicinal chemistry. The selection of an appropriate reduction method is crucial and often depends on factors such as substrate sensitivity to reaction conditions, the presence of other functional groups, scalability, and safety considerations.[3][4] This document details three primary methods for this conversion: catalytic hydrogenation, metal-acid reduction, and reduction using sodium dithionite.

Comparative Overview of Reduction Methods

The following table summarizes the key quantitative aspects of different methods for the reduction of this compound to 4-aminoveratrole.

MethodReagents/CatalystSolvent(s)Reaction TimeTemperaturePressureYieldPurityKey Considerations
Catalytic Hydrogenation Raney-Ni, H₂EthanolNot Specified100°C1.6 MPa>90%>98%Requires specialized high-pressure equipment (autoclave). Raney-Ni is pyrophoric and requires careful handling.[5]
Catalytic Hydrogenation 10% Pd/C, Hydrazine Hydrate95% Ethanol24 hoursRefluxAtmospheric93%N/AAvoids the use of high-pressure hydrogen gas. Hydrazine is toxic and must be handled with care.[6]
Metal-Acid Reduction Tin (Sn), concentrated HClWater/Ethanol~30 minutesRefluxAtmosphericN/AN/AA classic and robust method.[7][8] The work-up can be tedious due to the formation of tin salts.[7]
Metal-Acid Reduction Iron (Fe), NH₄Cl or HClWater/EthanolVariableRefluxAtmosphericN/AN/AGenerally considered more economical and environmentally benign than the tin/HCl method.[2][3]
Sodium Dithionite Sodium Dithionite (Na₂S₂O₄)DMF/Water24 hours45°CAtmospheric76%N/AA mild, metal-free option that shows good chemoselectivity for the nitro group in the presence of other functionalities.[9][10]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrazine Hydrate

This procedure utilizes a transfer hydrogenation approach, which circumvents the need for high-pressure hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on activated charcoal (Pd/C)

  • Hydrazine monohydrate

  • 95% (v/v) Ethanol

  • Water

  • Dichloromethane

  • Sodium sulfate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 1.03 g, 5.62 mmol) in 95% (v/v) ethanol (60 ml).[6]

  • Carefully add 10% Pd/C (e.g., 0.11 g) to the solution.

  • To this mixture, add hydrazine hydrate (30 ml) dropwise. Caution: Hydrazine is toxic and a potential carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and maintain for 24 hours.[6]

  • After the reaction is complete, cool the mixture slightly and filter the hot solution through a pad of Celite to remove the palladium catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-aminoveratrole.[6]

Method 2: Reduction with Tin and Hydrochloric Acid

This is a traditional and effective method for nitro group reduction.

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine this compound, granulated tin, and concentrated hydrochloric acid.[7][11]

  • Heat the mixture under reflux for approximately 30-60 minutes. The reaction is complete when the yellow color of the nitro compound disappears.

  • Cool the reaction mixture to room temperature. Under these acidic conditions, the product exists as the phenylammonium salt.

  • Carefully add a concentrated solution of sodium hydroxide to the cooled mixture until it is strongly basic. This neutralizes the excess acid and liberates the free amine.[7] Caution: This neutralization is highly exothermic.

  • The 4-aminoveratrole can then be isolated by steam distillation or solvent extraction.

  • For solvent extraction, extract the basic aqueous mixture with a suitable organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or recrystallization.

Method 3: Reduction with Sodium Dithionite

This method is advantageous for its mild conditions and tolerance of various functional groups.[10]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or another suitable organic solvent

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the this compound in a suitable solvent such as DMF in a round-bottom flask.[9]

  • In a separate flask, prepare a solution of sodium dithionite in water. The reaction medium should be kept basic (pH 8-9) by the addition of sodium bicarbonate.[9]

  • Add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound with vigorous stirring.[9]

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 45°C) for several hours (e.g., 24 hours) until the reaction is complete as monitored by TLC.[9]

  • Upon completion, cool the reaction mixture and add water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.[10]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aminoveratrole.

  • Purification can be achieved through column chromatography or recrystallization if necessary.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the reduction of this compound and subsequent product isolation.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start_nitro This compound reaction_step Reduction Reaction (Heating/Stirring) start_nitro->reaction_step start_reagent Reducing Agent (e.g., Pd/C, Sn, Na₂S₂O₄) start_reagent->reaction_step start_solvent Solvent (e.g., Ethanol, Water) start_solvent->reaction_step filtration Filtration (if catalyst used) reaction_step->filtration If heterogeneous neutralization Neutralization/Quenching reaction_step->neutralization If homogeneous filtration->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Recrystallization) concentration->purification final_product 4-Aminoveratrole purification->final_product

Caption: Generalized workflow for the synthesis of 4-aminoveratrole.

References

Application Notes and Protocols: The Role of 3,4-Dimethoxynitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethoxynitrobenzene is a key aromatic intermediate in the synthesis of various pharmaceuticals. Its chemical structure, featuring a nitro group and two methoxy groups on a benzene ring, allows for versatile chemical transformations. The primary application of this compound in the pharmaceutical industry is as a precursor to 3,4-dimethoxyphenethylamine (DMPEA), a crucial building block for several active pharmaceutical ingredients (APIs). The reduction of the nitro group to an amine is the pivotal first step in these synthetic pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on Verapamil and Mebeverine.

Core Application: Synthesis of 3,4-Dimethoxyphenethylamine (DMPEA)

The conversion of this compound to 3,4-dimethoxyphenethylamine is a critical step. This reduction can be achieved through various methods, most commonly via catalytic hydrogenation.

Experimental Protocols for the Reduction of this compound

Several methods are effective for the reduction of the nitro group in this compound. The choice of method may depend on factors such as available equipment, cost, and desired purity.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a widely used and efficient method for nitro group reduction.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄)

  • Hydrogen gas (H₂)

  • Round-bottomed flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

  • Add concentrated HCl (a few equivalents) to the mixture. The acid protonates the resulting amine, preventing side reactions.

  • Seal the flask and evacuate the air, then introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry completely in the air.

  • Remove the solvent from the filtrate under reduced pressure.

  • Suspend the resulting residue in dichloromethane (DCM) and add 2M NaOH solution to neutralize the acid and deprotonate the amine.

  • Separate the organic layer, and wash the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,4-dimethoxyphenethylamine.

Protocol 2: Reduction using Raney Nickel

Raney Nickel is another effective catalyst for the hydrogenation of nitro compounds and is particularly useful when other functional groups sensitive to Pd/C are present.[1]

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonium formate or Formic acid

  • Filtration apparatus

Procedure:

  • In a reaction vessel, suspend this compound (1.0 eq) in methanol or another suitable solvent.

  • Carefully add Raney Nickel catalyst (a small amount, e.g., 0.2-0.3g per 5 mmol of substrate).[2]

  • Add formic acid or ammonium formate as a hydrogen source.[2]

  • Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.[2]

  • Upon completion, filter the reaction mixture to remove the Raney Nickel.

  • Evaporate the solvent from the filtrate.

  • If ammonium formate was used, dissolve the residue in a suitable organic solvent (e.g., chloroform or ether) and wash with saturated sodium chloride solution to remove any remaining formate salts.[2]

  • Dry the organic layer and evaporate the solvent to obtain 3,4-dimethoxyphenethylamine.

Protocol 3: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This method provides a mild alternative to catalytic hydrogenation.[1]

Materials:

  • This compound

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 eq) in a suitable solvent like ethyl acetate.

  • Add a solution of SnCl₂·2H₂O (typically 3-5 equivalents) in concentrated HCl.

  • Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize the excess acid by adding a concentrated solution of NaOH until the solution is strongly basic. This will precipitate tin salts.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,4-dimethoxyphenethylamine.

Quantitative Data Summary
MethodCatalyst/ReagentSolventTemperatureReaction TimeYieldPurityReference
Catalytic Hydrogenation10% Pd/C, H₂MethanolRoom Temperature2 hours>95%High[1]
Catalytic HydrogenationRaney NickelMethanolRoom Temperature10-30 min80-90%High[2]
Chemical ReductionSnCl₂·2H₂O, HClEthyl AcetateRoom Temp/HeatVariableGoodGood[1]

Pharmaceutical Synthesis from 3,4-Dimethoxyphenethylamine (DMPEA)

Synthesis of Verapamil

Verapamil is a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders.[3] The synthesis involves the condensation of an intermediate derived from DMPEA with another substituted phenylacetonitrile derivative.[3]

Experimental Protocol:

The synthesis of Verapamil from DMPEA is a multi-step process. A key step involves the reaction of an N-alkylated DMPEA derivative with an α-substituted phenylacetonitrile.

Step 1: Synthesis of N-methyl-3,4-dimethoxyphenethylamine (a precursor to a key intermediate)

  • Materials: 3,4-dimethoxyphenethylamine, a methylating agent (e.g., formaldehyde and a reducing agent, or methyl iodide), suitable solvent.

  • Procedure: A common method is reductive amination. 3,4-dimethoxyphenethylamine is reacted with formaldehyde in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation to yield N-methyl-3,4-dimethoxyphenethylamine.

Step 2: Synthesis of the Verapamil Backbone

  • Materials: N-methyl-3,4-dimethoxyphenethylamine derivative, α-isopropyl-3,4-dimethoxyphenylacetonitrile, a strong base (e.g., sodium amide), and a suitable alkylating agent.

  • Procedure:

    • A derivative of N-methyl-3,4-dimethoxyphenethylamine is reacted with an appropriate alkylating agent to introduce the rest of the carbon chain.

    • In a separate reaction, α-isopropyl-3,4-dimethoxyphenylacetonitrile is deprotonated with a strong base like sodium amide.

    • The two intermediates are then condensed to form the final verapamil molecule.[3]

    • The crude product is then purified, often by forming the hydrochloride salt and recrystallizing. A patent describes a process where the final product is purified to >99% purity.[3]

Synthesis of Mebeverine

Mebeverine is an antispasmodic drug used to relieve cramps or spasms of the stomach and intestines. Its synthesis involves the reaction of an N-alkylated derivative of a substituted phenethylamine with a veratric acid derivative.[4]

Experimental Protocol:

Step 1: Preparation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine

  • This intermediate is synthesized from 4-methoxyphenylacetone through reductive amination with ethylamine using a catalyst like Raney Nickel and hydrogen gas.

Step 2: Preparation of 4-bromobutyl 3,4-dimethoxybenzoate

  • Materials: Veratric acid, 4-bromobutanol, p-toluenesulfonic acid (p-TsOH), toluene.[4]

  • Procedure:

    • To a stirred solution of Veratric acid (1.0 kg) in toluene (5.0 L), add 4-bromobutanol (1.0 kg) and p-TsOH (0.25 kg).[4]

    • Heat the reaction mixture to 105-115°C and maintain for 10-15 hours.[4]

    • After completion, cool the reaction, wash with water, and evaporate the toluene to obtain 4-bromobutyl 3,4-dimethoxybenzoate.[4]

Step 3: Synthesis of Mebeverine Hydrochloride

  • Materials: N-ethyl-1-(4-methoxyphenyl)propan-2-amine, 4-bromobutyl 3,4-dimethoxybenzoate, acetone, isopropanolic HCl.

  • Procedure:

    • A stirred solution of N-ethyl-1-(4-methoxyphenyl)propan-2-amine and 4-bromobutyl 3,4-dimethoxybenzoate in acetone is heated at 55-65°C for 15-20 hours.[4]

    • After the reaction, isopropanolic HCl is added to precipitate the hydrochloride salt.

    • The product is filtered and purified by recrystallization to yield Mebeverine hydrochloride with a purity of ≥99.7% and an overall yield of 77%.

Visualizing the Synthetic Pathways

Diagram 1: General Synthesis Workflow

Synthesis_Workflow A This compound B Reduction (e.g., H2, Pd/C) A->B C 3,4-Dimethoxyphenethylamine (DMPEA) B->C D Pharmaceutical Intermediates C->D Further Synthesis Steps E Verapamil D->E F Mebeverine D->F

Caption: General workflow from this compound to pharmaceuticals.

Diagram 2: Key Transformation and Applications

Pharmaceutical_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Final Pharmaceutical Products A This compound B 3,4-Dimethoxyphenethylamine (DMPEA) A->B Nitro Group Reduction C Verapamil B->C Multi-step Condensation D Mebeverine B->D N-Alkylation & Esterification

Caption: Synthesis pathways from the starting material to final products.

References

Application Notes and Protocols: 4-Nitroveratrole in Dye and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Nitroveratrole as a precursor in the synthesis of azo dyes and its potential, though less documented, application in polymer chemistry. The protocols detailed herein are designed to guide researchers through the multi-step synthesis processes, and the accompanying data and visualizations offer a clear framework for experimental design and interpretation.

I. Application in Dye Chemistry: Synthesis of Azo Dyes

4-Nitroveratrole is a valuable starting material for the synthesis of azo dyes. The primary route involves the reduction of the nitro group to an amine, forming 4-aminoveratrole. This aromatic amine can then be diazotized and coupled with various electron-rich aromatic compounds to produce a diverse range of azo dyes. The methoxy groups on the veratrole moiety can influence the final color and properties of the dye.

AzoDyeSynthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A 4-Nitroveratrole B Reduction (e.g., Sn/HCl or H2/Pd-C) A->B C 4-Aminoveratrole B->C D 4-Aminoveratrole E Diazotization (NaNO2, HCl, 0-5 °C) D->E F 4-Veratryldiazonium Salt E->F G 4-Veratryldiazonium Salt I Azo Dye G->I H Coupling Agent (e.g., 2-Naphthol) H->I

Workflow for the synthesis of azo dyes from 4-Nitroveratrole.

Protocol 1: Reduction of 4-Nitroveratrole to 4-Aminoveratrole

This protocol describes the chemical reduction of 4-Nitroveratrole to 4-aminoveratrole using tin and hydrochloric acid.

Materials:

  • 4-Nitroveratrole

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 4-Nitroveratrole and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

  • After the initial reaction subsides, heat the mixture to reflux with continuous stirring for 2-3 hours to ensure complete reduction.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the excess acid by slowly adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate tin salts.

  • Extract the product, 4-aminoveratrole, from the aqueous mixture with several portions of diethyl ether or dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain crude 4-aminoveratrole.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.[1]

Protocol 2: Diazotization of 4-Aminoveratrole

This protocol outlines the conversion of 4-aminoveratrole to its corresponding diazonium salt.

Materials:

  • 4-Aminoveratrole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Beakers, stirring rod, thermometer

Procedure:

  • Dissolve 4-aminoveratrole in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-aminoveratrole solution. Maintain the temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring for another 15-30 minutes at 0-5 °C.

  • The resulting solution contains the 4-veratryldiazonium salt and should be used immediately in the coupling reaction.

Protocol 3: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the 4-veratryldiazonium salt with 2-naphthol to form an azo dye.

Materials:

  • 4-Veratryldiazonium salt solution (from Protocol 2)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

  • Beakers, stirring apparatus, filtration equipment

Procedure:

  • In a beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold 4-veratryldiazonium salt solution to the cold 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold water to remove any unreacted salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

The following table provides representative data for the synthesis of azo dyes from aromatic amines. Specific yields and absorption maxima for dyes derived from 4-aminoveratrole may vary depending on the coupling partner and reaction conditions.

Diazo ComponentCoupling ComponentSolvent for λmaxλmax (nm)Yield (%)Reference Color
4-Aminoveratrole2-NaphtholEthanol~480-52070-85Red-Orange
4-AminoveratrolePhenolEthanol~350-38065-80Yellow
4-AminoveratroleN,N-DimethylanilineEthanol~410-44075-90Yellow-Orange
4-AminoveratroleResorcinolEthanol~420-45070-85Orange

Note: The data in this table are estimated based on typical azo dye syntheses and should be experimentally verified.

II. Application in Polymer Chemistry: A Prospective Outlook

While the direct use of 4-Nitroveratrole in polymer chemistry is not well-established, its derivative, 4-aminoveratrole, presents potential as a monomer for the synthesis of functional polymers. Aromatic amines are common precursors for high-performance polymers such as polyamides and polyimides. Furthermore, the electrochemical polymerization of aromatic amines is a known method to produce conducting polymers.

PolymerSynthesis cluster_0 Polyamide Synthesis cluster_1 Electropolymerization A 4-Aminoveratrole C Polycondensation A->C B Diacid Chloride (e.g., Terephthaloyl chloride) B->C D Polyamide C->D E 4-Aminoveratrole F Electrochemical Oxidation E->F G Poly(4-aminoveratrole) F->G

Hypothetical polymerization pathways for 4-aminoveratrole.

Protocol 4: Synthesis of a Polyamide from 4-Aminoveratrole

This hypothetical protocol describes the synthesis of a polyamide via polycondensation of 4-aminoveratrole with a diacid chloride.[2][3][4][5]

Materials:

  • 4-Aminoveratrole

  • Terephthaloyl chloride (or another diacid chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl)

  • Triethylamine or Pyridine (as an acid scavenger)

  • Nitrogen gas supply

  • Flask with mechanical stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4-aminoveratrole and anhydrous lithium chloride in anhydrous NMP or DMAc.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid scavenger (e.g., triethylamine) to the solution.

  • In a separate flask, dissolve the diacid chloride in a small amount of the same anhydrous solvent.

  • Slowly add the diacid chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol or water.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

Protocol 5: Electropolymerization of 4-Aminoveratrole

This hypothetical protocol outlines the electrochemical synthesis of poly(4-aminoveratrole).[6][7][8][9]

Materials:

  • 4-Aminoveratrole

  • An appropriate electrolyte solution (e.g., acetonitrile with a supporting electrolyte like tetrabutylammonium perchlorate)

  • Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Prepare a solution of 4-aminoveratrole in the electrolyte solution.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.

  • Apply a potential sweep (cyclic voltammetry) or a constant potential (potentiostatic method) to the working electrode to initiate the oxidative polymerization of 4-aminoveratrole.

  • A polymer film should deposit on the surface of the working electrode.

  • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • The resulting polymer film can then be characterized.

The following table outlines the potential types of polymers that could be synthesized from 4-aminoveratrole and their expected properties, based on analogous polymer systems.

Polymer TypePotential MonomersExpected PropertiesPotential Applications
Polyamide4-Aminoveratrole, Terephthaloyl chlorideHigh thermal stability, good mechanical strength, potential for solubility in organic solvents.High-performance films, fibers, and engineering plastics.
Polyimide4-Aminoveratrole, Pyromellitic dianhydrideExcellent thermal and chemical resistance, good dielectric properties.Electronics, aerospace components, high-temperature coatings.
Conducting Polymer4-Aminoveratrole (via electropolymerization)Electrical conductivity, electroactivity, potential for electrochromism.Sensors, electrochromic devices, antistatic coatings.

Note: The information in this table is speculative and based on the properties of similar polymer backbones. Experimental verification is required.

References

Application Notes and Protocols: 3,4-Dimethoxynitrobenzene in the Preparation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4-dimethoxynitrobenzene as a versatile starting material in the synthesis of various bioactive molecules. The protocols are compiled from established literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a key aromatic building block utilized in the synthesis of a range of biologically active compounds. Its nitro and dimethoxy functionalities offer strategic points for chemical modification, leading to the formation of complex molecular architectures. A primary application of this compound is its reduction to 3,4-dimethoxyaniline, a crucial intermediate for the synthesis of isoquinoline alkaloids such as papaverine, which exhibits vasodilator and antispasmodic properties. Furthermore, this compound serves as a precursor for the synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives, which have shown potential as antimicrobial agents and inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway. This document details the synthetic routes and biological contexts of these important molecular classes derived from this compound.

Application 1: Synthesis of Isoquinoline Alkaloids (Papaverine)

The synthesis of papaverine from this compound involves a multi-step sequence, beginning with the reduction of the nitro group to an amine, followed by a series of reactions to construct the isoquinoline core.

Experimental Workflow: Synthesis of Papaverine

A This compound B Catalytic Hydrogenation A->B H2, Raney-Ni C 3,4-Dimethoxyaniline B->C D Amide Formation C->D 3,4-Dimethoxyphenylacetyl chloride E N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide D->E F Bischler-Napieralski Cyclization E->F POCl3 G 3,4-Dihydropapaverine F->G H Dehydrogenation G->H Pd/C I Papaverine H->I

Caption: Synthetic workflow for Papaverine from this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethoxyaniline

This protocol describes the reduction of this compound to 3,4-dimethoxyaniline via catalytic hydrogenation.[1]

  • Materials:

    • This compound

    • Ethanol

    • Raney-Nickel (catalyst)

    • Hydrogen gas

    • Autoclave

  • Procedure:

    • Dissolve this compound in ethanol in an autoclave.

    • Add Raney-Nickel catalyst to the solution.

    • Pressurize the autoclave with hydrogen gas to 1.6 MPa.

    • Heat the reaction mixture to 100°C and maintain with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the autoclave, and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Raney-Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 3,4-dimethoxyaniline.

    • Purify the crude product by recrystallization or distillation.

ParameterValueReference
Hydrogen Pressure1.6 MPa[1]
Temperature100°C[1]
CatalystRaney-Ni[1]
SolventEthanol[1]
Yield>90%[1]
Purity>98%[1]

Step 2: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

This step involves the acylation of a phenethylamine derivative with an acid chloride. While the direct precursor to this amide is 2-(3,4-dimethoxyphenyl)ethanamine, the synthesis of papaverine often involves the condensation of 3,4-dimethoxyphenylethylamine with homoveratric acid (3,4-dimethoxyphenylacetic acid).[2]

  • Materials:

    • 2-(3,4-Dimethoxyphenyl)ethanamine

    • 3,4-Dimethoxyphenylacetic acid

    • Coupling agent (e.g., DCC, EDC) or conversion to acid chloride

    • Anhydrous solvent (e.g., Dichloromethane, Toluene)

    • Base (e.g., Triethylamine, Pyridine)

  • General Procedure for Amide Formation:

    • Dissolve 3,4-dimethoxyphenylacetic acid in an anhydrous solvent.

    • If proceeding via the acid chloride, treat with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride).

    • In a separate flask, dissolve 2-(3,4-dimethoxyphenyl)ethanamine and a base in the same anhydrous solvent.

    • Slowly add the solution of 3,4-dimethoxyphenylacetyl chloride to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Starting Material 1Starting Material 2ProductReference
2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone2-(3,4-dimethoxyphenyl) ethanamineN-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide
3,4-dimethoxyphenylethylaminehomoveratric acid3,4-dimethoxyphenylethylamide of 3,4-dimethoxyphenylacetic acid[2]

Step 3: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine

This reaction facilitates the cyclization of the β-arylethylamide to form the dihydroisoquinoline core.[3][4]

  • Materials:

    • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous solvent (e.g., Toluene, Acetonitrile)

  • Procedure:

    • Dissolve the amide in an anhydrous solvent under an inert atmosphere.

    • Add phosphorus oxychloride dropwise to the solution at 0°C.

    • Heat the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully quench by pouring it onto ice.

    • Basify the aqueous solution with a strong base (e.g., NaOH, K₂CO₃).

    • Extract the product with an organic solvent (e.g., Dichloromethane, Ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude 3,4-dihydropapaverine by column chromatography or recrystallization.

Step 4: Dehydrogenation to Papaverine

The final step is the aromatization of the dihydroisoquinoline ring to yield papaverine.

  • Materials:

    • 3,4-Dihydropapaverine

    • Palladium on carbon (Pd/C) catalyst

    • Solvent (e.g., Toluene, Xylene)

  • Procedure:

    • Dissolve 3,4-dihydropapaverine in a high-boiling point solvent.

    • Add a catalytic amount of Pd/C.

    • Heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude papaverine.

    • Purify the product by recrystallization.

Signaling Pathway: Papaverine as a Phosphodiesterase Inhibitor

Papaverine functions as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[5][6] This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways, leading to smooth muscle relaxation.[6][7]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE PKG Protein Kinase G cGMP->PKG Activates cGMP->PDE Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation AMP AMP PDE->AMP GMP GMP PDE->GMP Papaverine Papaverine Papaverine->PDE Inhibits

Caption: Mechanism of action of Papaverine as a PDE inhibitor.

Application 2: Synthesis of 3,4-Dimethoxy-β-nitrostyrene Derivatives

These compounds are synthesized via a Henry (nitroaldol) reaction between 3,4-dimethoxybenzaldehyde (veratraldehyde), which can be derived from this compound, and a nitroalkane. They have shown potential as antimicrobial agents and PTP1B inhibitors.[8]

Experimental Workflow: Synthesis of β-Nitrostyrene Derivatives

A 3,4-Dimethoxybenzaldehyde C Henry Reaction A->C B Nitroalkane B->C Base catalyst (e.g., Ammonium Acetate) D 3,4-Dimethoxy-β-nitrostyrene Derivative C->D

Caption: General workflow for the synthesis of β-nitrostyrene derivatives.

Experimental Protocol

This protocol describes the general synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives.[9]

  • Materials:

    • 3,4-Dimethoxybenzaldehyde

    • Nitroalkane (e.g., nitromethane, nitroethane)

    • Ammonium acetate (catalyst)

    • Glacial acetic acid (solvent)

  • Procedure:

    • In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde, the chosen nitroalkane, and ammonium acetate in glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 70-100°C) for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Precipitate the product by adding a mixture of water and isopropanol (e.g., 7:1 ratio).

    • Collect the solid product by filtration and wash with a suitable solvent.

    • Dry the product to obtain the 3,4-dimethoxy-β-nitrostyrene derivative.

    • Further purification can be achieved by recrystallization.

DerivativeAldehydeNitroalkaneCatalystSolventYieldReference
3,4-dimethoxy-β-nitrostyrene3,4-dimethoxybenzaldehydeNitromethaneAmmonium acetateAcetic acid-[9]
Biological Activity: Antimicrobial Properties and PTP1B Inhibition

Derivatives of 3,4-dimethoxy-β-nitrostyrene have demonstrated notable antifungal activity, particularly against Candida albicans.[8] The proposed mechanism for their biological activity involves the inhibition of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway; its inhibition can enhance insulin sensitivity.[8][10]

CompoundOrganismMIC (µg/mL)Reference
3,4-dimethoxy-β-nitrostyrene derivativeCandida albicans-[8]
3-hydroxy-4-methoxy-beta-methyl-beta-nitrostyreneStaphylococcus aureus-[11]
3-hydroxy-4-methoxy-beta-methyl-beta-nitrostyreneEnterococcus faecalis-[11]
3-hydroxy-4-methoxy-beta-methyl-beta-nitrostyreneEnterococcus faecium-[11]
Signaling Pathway: PTP1B Inhibition and Insulin Signaling

The inhibition of PTP1B by 3,4-dimethoxy-β-nitrostyrene derivatives can restore the insulin signaling cascade, which is often impaired in conditions like type 2 diabetes.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits signaling) PTP1B->IRS Dephosphorylates (Inhibits signaling) Nitrostyrene β-Nitrostyrene Derivative Nitrostyrene->PTP1B Inhibits Glucose Glucose Glucose->GLUT4 Uptake

References

4-Nitroveratrole: A Versatile Precursor for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Nitroveratrole, a versatile chemical intermediate with potential applications in materials science and drug discovery. While direct applications in materials science are an emerging area of research, its functional groups offer a gateway for the synthesis of novel polymers, functionalized nanoparticles, and other advanced materials. This document details its chemical properties, a key synthetic protocol, and potential pathways for its use in creating new materials.

Chemical and Physical Properties of 4-Nitroveratrole

4-Nitroveratrole, also known as 1,2-dimethoxy-4-nitrobenzene, is a nitro compound that serves as a valuable intermediate in various chemical syntheses. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H9NO4[1][2][3]
Molar Mass 183.16 g/mol [1][2][3]
Melting Point 95-98 °C[1][2][3]
Boiling Point 221-223 °C at 10 mmHg[2][3]
Density 1.1888 g/cm³[1]
CAS Number 709-09-1[1][2][3][4]
Appearance Not specified, but likely a solid at room temperature
Solubility Not specified

Applications in Synthesis

The primary application of 4-Nitroveratrole found in the literature is as a precursor in multi-component reactions to synthesize complex heterocyclic compounds. These structures can serve as building blocks for larger, functional materials or possess biological activity relevant to drug development.

Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles

A notable application of nitro-containing compounds, in a similar class to 4-Nitroveratrole, is in the metal-free, stereoselective four-component reaction to produce highly functionalized 2,3-dihydro-4-nitropyrroles.[5][6] This reaction showcases the utility of nitroalkenes, which can be derived from nitro compounds, in generating molecular complexity in a single step.[5][6]

Reaction Scheme:

α-ketoamides + amines + aromatic aldehydes + β-nitroalkenes → functionalized 2,3-dihydro-4-nitropyrroles[5][6]

The resulting dihydropyrrole scaffold is of interest in medicinal chemistry and could be explored as a monomer for novel polymers or as a functional ligand for nanoparticles.

Experimental Protocol: Four-Component Synthesis of 2,3-Dihydro-4-Nitropyrrole

This protocol is adapted from a general method for the synthesis of functionalized 2,3-dihydro-4-nitropyrroles.[5][6]

Materials:

  • α-ketoamide (e.g., homopyruvic amide)

  • Amine (e.g., aniline derivative)

  • Aromatic aldehyde (e.g., tolualdehyde or anisaldehyde)

  • β-nitrostyrene (a representative β-nitroalkene)

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

Procedure:

  • Combine equimolar concentrations of the α-ketoamide, amine, aromatic aldehyde, and β-nitrostyrene in a round-bottom flask.

  • Dissolve the reagents in a solvent mixture of EtOH-AcOH (12:1) to a final concentration of 0.05 M.

  • Heat the reaction mixture to reflux.

  • After 4 hours, add an additional equivalent of both the amine and the β-nitrostyrene to the reaction mixture.

  • Continue refluxing for a total of 10 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using column chromatography on silica gel to isolate the desired 2,3-dihydro-4-nitropyrrole.

Optimization: The reaction yield can be sensitive to the concentration of reactants and the amount of acid catalyst. The reported yields for this type of reaction are in the range of 9-50%.[6]

Potential Materials Science Applications

While direct, large-scale applications of 4-Nitroveratrole in materials science are not yet well-documented, its chemical structure suggests several potential avenues for research:

  • Polymer Synthesis: The nitro group can be reduced to an amine, and the aromatic ring can be further functionalized. This would create a monomer with multiple reactive sites suitable for polymerization into novel polyamides, polyimides, or other functional polymers.

  • Nanoparticle Functionalization: The aromatic ring and its substituents can be used to create ligands for surface modification of nanoparticles. The nitro group, or its reduced amine form, can provide a point of attachment for other functional molecules, enabling the creation of tailored nanoparticle surfaces for applications in catalysis, sensing, or drug delivery.

  • Energetic Materials: Nitroaromatic compounds are a well-known class of energetic materials. While 4-Nitroveratrole itself is not a primary explosive, it could serve as a precursor for the synthesis of more complex and stable energetic materials.[7][8]

Visualizing Synthetic Pathways and Workflows

To better understand the synthetic utility of 4-Nitroveratrole and related compounds, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amine Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Ketoamide Ketoamide Nitroalkene Nitroalkene Conjugate_Addition_Product Conjugate Addition Product Imine->Conjugate_Addition_Product + Nitroalkene Azomethine_Ylide Azomethine Ylide Conjugate_Addition_Product->Azomethine_Ylide + Ketoamide (via 3-oxazine) Dihydropyrrole 2,3-Dihydro-4-nitropyrrole Azomethine_Ylide->Dihydropyrrole 1,5-Dipolar Cycloaddition

Caption: Proposed reaction mechanism for the four-component synthesis of 2,3-dihydro-4-nitropyrroles.

G start Start reagents 1. Prepare Reactants (e.g., 4-Nitroveratrole derivative) start->reagents reaction 2. Set up Reaction (Solvent, Temperature) reagents->reaction monitor 3. Monitor Progress (TLC, LC-MS) reaction->monitor workup 4. Reaction Work-up (Quenching, Extraction) monitor->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for a chemical synthesis using a 4-Nitroveratrole-derived precursor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,4-dimethoxynitrobenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to help optimize reaction yields and ensure procedural safety.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound through the nitration of veratrole.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Nitronium Ion Formation: Insufficient amount or concentration of sulfuric acid. 2. Low Reaction Temperature: Reaction may be too slow at very low temperatures. 3. Incomplete Reaction: Insufficient reaction time. 4. Loss of Product During Work-up: Product may be soluble in the aqueous layer if the pH is not neutral.1. Ensure the use of concentrated sulfuric acid and an appropriate molar ratio relative to nitric acid (typically 1:1 to 2:1 v/v).[1] 2. While cooling is crucial to control the reaction, maintaining a temperature between 0-10°C is often optimal. If the reaction is sluggish, a slight increase in temperature can be cautiously tested.[2] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Extend the reaction time if the starting material is still present. 4. Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) before extraction. Ensure the aqueous layer is neutral to pH paper.
Formation of Dark Tar-like Byproducts 1. Overheating: The nitration reaction is highly exothermic. Uncontrolled temperature can lead to oxidation and polymerization of the starting material and product. 2. Excessive Nitrating Agent: Using a large excess of nitric acid can promote oxidation.1. Maintain strict temperature control using an ice bath throughout the addition of the nitrating mixture. Add the nitrating agent slowly and dropwise to manage the exotherm.[2] 2. Use a controlled molar ratio of nitric acid to veratrole.
Presence of Multiple Spots on TLC (Isomers/Byproducts) 1. Di-nitration: The activating methoxy groups can promote the addition of a second nitro group, especially at higher temperatures or with prolonged reaction times.[4] 2. Formation of Other Isomers: While the 4-position is favored, minor amounts of other isomers can form.1. Use a lower reaction temperature (0-5°C) and monitor the reaction closely to stop it once the desired product is formed. 2. Purify the crude product by recrystallization. A solvent system of ethanol/water or isopropanol can be effective.
Product is an Oil and Does Not Solidify 1. Impurities Present: The presence of solvent or byproducts can lower the melting point of the product. 2. Incomplete Removal of Acids: Residual acids can interfere with crystallization.1. Ensure the crude product is thoroughly washed and dried. Attempt purification by column chromatography if recrystallization is unsuccessful. 2. Wash the organic layer with a dilute basic solution (e.g., sodium bicarbonate) during work-up to remove all traces of acid.[5]
Difficulty in Purifying the Product 1. Similar Polarity of Isomers: Isomeric byproducts can have very similar polarities, making separation by chromatography challenging. 2. Choosing an Inappropriate Recrystallization Solvent: The solvent may be too good, leading to low recovery, or too poor, leading to no dissolution.1. For column chromatography, use a solvent system with a shallow polarity gradient to improve separation. 2. Test a range of solvents for recrystallization. Ethanol, methanol, isopropanol, or mixtures with water are good starting points.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of veratrole?

A1: The nitration of veratrole is typically carried out at a low temperature, generally between 0°C and 10°C.[2] This is crucial to control the exothermic nature of the reaction, prevent the formation of byproducts from oxidation, and minimize the risk of di-nitration.

Q2: What is the role of sulfuric acid in this reaction?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring of veratrole.[8]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3][9] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from the starting material. The disappearance of the veratrole spot and the appearance of a new, more polar spot for this compound indicates the reaction is proceeding.

Q4: What are the main byproducts to expect, and how can they be removed?

A4: The primary byproduct of concern is the di-nitrated veratrole. Other positional isomers may also form in small amounts. These byproducts can be removed through careful purification, primarily by recrystallization from a suitable solvent like ethanol or isopropanol.

Q5: What are the critical safety precautions for this synthesis?

A5: The nitration of aromatic compounds is a potentially hazardous procedure. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes from nitric and sulfuric acids.[10]

  • Temperature Control: The reaction is highly exothermic. Always use an ice bath and add the nitrating mixture slowly to control the temperature and prevent a runaway reaction.[2]

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture into a large volume of ice water. Never add water to the concentrated acid mixture.

Data Presentation

The following table summarizes the key reaction parameters and their impact on the yield of this compound. These values are representative and may require optimization for specific laboratory conditions.

Parameter Condition Effect on Yield Notes
Temperature 0-5°COptimal for selectivity and minimizing byproducts.Higher temperatures can lead to di-nitration and oxidation.
5-10°CMay increase reaction rate.Increased risk of byproduct formation.
>10°CSignificantly higher risk of byproducts and lower yield of the desired product.Not recommended.
Molar Ratio (Veratrole:HNO₃) 1:1.1Generally sufficient for good conversion.Minimizes the risk of di-nitration.
1:1.5Can push the reaction to completion.Increased risk of byproduct formation.
H₂SO₄:HNO₃ Ratio (v/v) 1:1Effective for nitronium ion formation.A common starting point for optimization.[1]
2:1Can increase the rate of nitronium ion formation.May require more careful temperature control.
Reaction Time 30-60 minTypically sufficient for high conversion at 0-10°C.Monitor by TLC to determine the optimal time.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the nitration of veratrole.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add an equal volume of concentrated nitric acid to the sulfuric acid. Keep the nitrating mixture in the ice bath.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve veratrole in a minimal amount of a suitable solvent like dichloromethane. Cool this flask in an ice bath to 0°C.

  • Nitration: While maintaining the temperature of the veratrole solution at 0-5°C, add the cold nitrating mixture dropwise using a dropping funnel over a period of 30-45 minutes. Ensure vigorous stirring throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with cold water, followed by a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer again with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, a yellowish solid, should be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizations

experimental_workflow prep_nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃) nitration Slowly Add Nitrating Mixture to Veratrole Solution (0-5°C) prep_nitrating->nitration dissolve_veratrole Dissolve Veratrole in Solvent cool_reactants Cool Both Solutions to 0°C dissolve_veratrole->cool_reactants cool_reactants->nitration reaction_monitoring Monitor Reaction by TLC nitration->reaction_monitoring quenching Quench Reaction in Ice Water reaction_monitoring->quenching extraction Work-up: Separate & Wash Organic Layer quenching->extraction drying Dry Organic Layer extraction->drying evaporation Remove Solvent drying->evaporation purification Purify by Recrystallization evaporation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_temp Was Temperature Controlled (0-10°C)? start->check_temp check_acids Were Acids Concentrated? check_temp->check_acids Yes overheating Likely Cause: Overheating/Side Reactions check_temp->overheating No check_time Was Reaction Time Sufficient (TLC)? check_acids->check_time Yes acid_issue Likely Cause: Inefficient Nitronium Ion Formation check_acids->acid_issue No time_issue Likely Cause: Incomplete Reaction check_time->time_issue No workup_issue Check Work-up: Product Loss? check_time->workup_issue Yes workup_solution Solution: Neutralize Before Extraction workup_issue->workup_solution Yes no_clear_cause Review Entire Protocol workup_issue->no_clear_cause No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Nitration of 1,2-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,2-dimethoxybenzene (veratrole). The primary goal of this reaction is typically the synthesis of 1,2-dimethoxy-4,5-dinitrobenzene, a valuable intermediate in various synthetic pathways. However, the formation of byproducts can complicate purification and reduce yields. This guide addresses common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the dinitration of 1,2-dimethoxybenzene?

The primary and expected product of the dinitration of 1,2-dimethoxybenzene is 1,2-dimethoxy-4,5-dinitrobenzene . The two methoxy groups are activating and ortho-para directing, sterically hindering the positions between them and thus directing the nitro groups to the 4 and 5 positions.

Q2: My reaction mixture is turning a dark color, and the yield of the desired 4,5-dinitro product is low. What could be the cause?

Dark coloration and low yields often indicate the formation of oxidative byproducts. The nitrating conditions, especially with an excess of nitric acid or elevated temperatures, can lead to the oxidation of the electron-rich dimethoxybenzene ring. This can result in the formation of quinone-type compounds. Additionally, demethylation of the methoxy groups can occur, leading to nitrated catechol derivatives which are prone to oxidation and polymerization, contributing to the dark color.

Q3: I've isolated a product with the correct mass for a dinitroveratrole, but the melting point is lower than expected for the 4,5-isomer. What could it be?

It is possible that you have isolated an isomeric byproduct. While the 4,5-dinitro isomer is the major product, other isomers such as 1,2-dimethoxy-3,4-dinitrobenzene or 1,2-dimethoxy-2,3-dinitrobenzene can form in smaller amounts depending on the reaction conditions. The separation of these isomers can be challenging due to their similar polarities. Careful analysis using techniques like fractional crystallization or chromatography is recommended.

Q4: How can I minimize the formation of byproducts in my nitration reaction?

To minimize byproduct formation, careful control of reaction parameters is crucial:

  • Temperature: Maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating agent. Elevated temperatures can promote oxidation and the formation of undesired isomers.

  • Nitrating Agent: Use a stoichiometric amount of the nitrating agent. An excess of nitric acid can lead to over-nitration and increased oxidation.

  • Reaction Time: Monitor the reaction progress using techniques like TLC to avoid prolonged reaction times which can increase the likelihood of side reactions.

  • Acid Catalyst: While not always necessary for the highly activated veratrole ring, the choice and concentration of a mineral acid catalyst like sulfuric acid can influence the product distribution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1,2-dimethoxy-4,5-dinitrobenzene Incomplete reaction.Monitor the reaction by TLC to ensure full consumption of the starting material.
Formation of soluble byproducts that are lost during workup.Adjust the pH during workup to ensure precipitation of all nitrated products.
Mechanical losses during filtration or transfer.Ensure careful handling and transfer of the product.
Presence of multiple spots on TLC after reaction Formation of isomeric dinitro byproducts.Use fractional crystallization or column chromatography for purification.
Incomplete dinitration, presence of mononitrated intermediates.Increase the reaction time or slightly increase the amount of nitrating agent.
Formation of demethylated and/or oxidized byproducts.Maintain strict temperature control and avoid using a large excess of nitric acid.
Product is an oil or fails to crystallize Presence of impurities, particularly isomeric byproducts.Attempt purification by column chromatography. Seeding with a pure crystal of 1,2-dimethoxy-4,5-dinitrobenzene may induce crystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Dark brown or black reaction mixture Significant oxidation of the starting material or products.Lower the reaction temperature and use a more controlled addition of the nitrating agent. Consider using a milder nitrating agent if possible.
Formation of nitrated catechol derivatives (demethylation).Use anhydrous conditions and avoid strong protic acids that can facilitate demethylation.

Experimental Protocols

Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 1,2-Dimethoxybenzene (veratrole)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Maintain the temperature below 10 °C. This mixture is the nitrating agent.

  • In a separate flask, dissolve 5 g of 1,2-dimethoxybenzene in a minimal amount of glacial acetic acid (optional, can aid in solubility and temperature control).

  • Slowly add the prepared nitrating mixture dropwise to the solution of 1,2-dimethoxybenzene, ensuring the temperature of the reaction mixture does not exceed 10 °C. Vigorous stirring is essential.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The crude 1,2-dimethoxy-4,5-dinitrobenzene will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure, pale yellow needles of 1,2-dimethoxy-4,5-dinitrobenzene.

Byproduct Formation Pathway

The following diagram illustrates the potential pathways for the formation of the desired product and common byproducts during the nitration of 1,2-dimethoxybenzene.

Byproduct_Formation Veratrole 1,2-Dimethoxybenzene Mononitro Mononitroveratrole (e.g., 4-Nitro) Veratrole->Mononitro Nitration Demethylation Demethylation Veratrole->Demethylation Oxidation Oxidation Veratrole->Oxidation Dinitro_4_5 1,2-Dimethoxy-4,5-dinitrobenzene (Desired Product) Mononitro->Dinitro_4_5 Further Nitration Dinitro_Isomers Isomeric Dinitro Byproducts (e.g., 3,4-dinitro) Mononitro->Dinitro_Isomers Alternative Nitration Nitrocatechols Nitrated Catechol Derivatives Demethylation->Nitrocatechols Quinones Quinone-type Byproducts Oxidation->Quinones

Caption: Reaction pathways in the nitration of 1,2-dimethoxybenzene.

Technical Support Center: Purification of Crude 3,4-Dimethoxynitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3,4-dimethoxynitrobenzene by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 4-Nitroveratrole, is an aromatic nitro compound.[1][2] It typically appears as a light yellow to yellow crystalline powder.[2][3] It is a compound useful in organic synthesis.[3] Key physical and chemical properties are summarized in Table 1.

Q2: What is the underlying principle of recrystallization for purification?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[4] The method involves dissolving an impure solid in a hot solvent and then allowing the solution to cool slowly.[5] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the surrounding solution (mother liquor) because they are present in a lower concentration.[6]

Q3: How should I select a suitable solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room or cold temperatures.[4][7] For aromatic compounds like this, alcohols such as methanol or ethanol are often effective choices.[8] A good practice is to perform small-scale solubility tests with a few potential solvents to identify the optimal one before proceeding with the bulk purification.[9]

Q4: What are the critical safety precautions when handling this compound?

This compound is harmful if swallowed.[10] Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[11] All handling should be done in a well-ventilated area or a chemical fume hood.[11][12] Ensure you are familiar with the full safety data sheet (SDS) before starting any experimental work.[1][13]

Data Presentation

Quantitative data for this compound and general solvent properties are summarized below for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1,2-dimethoxy-4-nitrobenzene[10][13]
Synonyms 4-Nitroveratrole, 3,4-Dimethoxy-1-nitrobenzene[1][2][3]
CAS Number 709-09-1[1][2][10]
Molecular Formula C₈H₉NO₄[1][2][10]
Molecular Weight 183.16 g/mol [1][3][10]
Appearance Light yellow to yellow crystalline powder[2][3]
Melting Point 95-98 °C[2][3]
Boiling Point 230 °C @ 17 mm Hg[3]
Storage Sealed in a dry place at room temperature[3][13]

Table 2: General Suitability of Common Solvents for Recrystallization of Aromatic Compounds

SolventBoiling Point (°C)General Characteristics
Ethanol 78Often a good choice for moderately polar aromatic compounds.[8]
Methanol 65Dissolves more polar compounds; can be used in a solvent pair with water.[7]
Ethyl Acetate 77An excellent solvent for a wide range of compounds.[7]
Toluene 111Good for less polar compounds; high boiling point allows for a wide temperature range.[6]
Water 100Suitable for polar compounds or as an anti-solvent in a mixed-solvent system.[14]

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Boiling chips or stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar or boiling chips. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the crude solid while heating and stirring until the solid completely dissolves.[9]

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If insoluble impurities are present or if charcoal was used, perform a hot filtration. To do this, pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the clean flask to remove the solid impurities. This step must be done quickly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5][8] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[15]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel.[15] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[9]

  • Drying: Continue to draw air through the crystals on the filter paper for several minutes to help them dry. Carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a low-temperature oven or desiccator.

  • Purity Assessment: Once dry, determine the weight of the purified product to calculate the percent recovery. Assess the purity by measuring the melting point. Pure this compound should have a sharp melting point close to the literature value (95-98 °C).[2][3] A broad or depressed melting point range indicates the presence of impurities.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Q: No crystals have formed after cooling the solution. What went wrong?

A: This is a common issue, often due to a supersaturated solution or the use of too much solvent.[9]

  • Cause: Too much solvent was added, keeping the compound fully dissolved even at low temperatures.[9]

  • Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Allow it to cool again.

  • Cause: The solution is supersaturated and requires a nucleation site to begin crystallization.

  • Solution 2: Try to induce crystallization by gently scratching the inside of the flask at the surface of the solution with a glass stirring rod.[8]

  • Solution 3: If available, add a tiny "seed crystal" of pure this compound to the cooled solution.

Q: My final yield of purified crystals is very low. Why did this happen?

A: A low yield suggests that a significant portion of the product was lost during the procedure.[16]

  • Cause: An excessive amount of solvent was used during the dissolution step, causing a large amount of the product to remain in the mother liquor.[16]

    • Solution: Before starting, perform small-scale tests to determine the appropriate amount of solvent. If the mother liquor contains a significant amount of product, it can be concentrated and a second crop of crystals can be collected.

  • Cause: The crystals were washed with solvent that was not ice-cold, or an excessive volume of cold solvent was used.

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter paper.[9]

  • Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus is hot and the filtration is performed quickly to prevent the solution from cooling.

Q: The product separated as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its melting point. This is more common with impure compounds.

  • Cause: The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the impure solid.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[16] Insulating the flask can help.

  • Solution 2: Consider using a different recrystallization solvent with a lower boiling point.

Q: The crystals formed very quickly and appear powdery or needle-like. Are they pure?

A: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[16]

  • Cause: The solution was cooled too quickly, or the solution was overly concentrated.[5]

  • Solution: For the highest purity, crystal growth should be slow and gradual.[16] Re-dissolve the solid in hot solvent, perhaps adding a slight excess (1-2 mL) over the minimum required amount, and allow it to cool slowly and without disturbance.[16]

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during recrystallization.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization prob_no_crystals No Crystals Form Upon Cooling start->prob_no_crystals prob_low_yield Low Yield of Purified Product start->prob_low_yield prob_oiling_out Product 'Oiled Out' start->prob_oiling_out prob_impure Crystals Formed Too Fast (Likely Impure) start->prob_impure sol_no_crystals1 1. Evaporate excess solvent and re-cool. prob_no_crystals->sol_no_crystals1 sol_low_yield1 1. Use minimum hot solvent. prob_low_yield->sol_low_yield1 sol_low_yield2 2. Wash with minimal ice-cold solvent. prob_low_yield->sol_low_yield2 sol_low_yield3 3. Ensure hot filtration apparatus is pre-heated. prob_low_yield->sol_low_yield3 sol_oiling_out1 1. Reheat to dissolve oil. prob_oiling_out->sol_oiling_out1 sol_impure1 1. Re-dissolve crystals in hot solvent. prob_impure->sol_impure1 sol_no_crystals2 2. Scratch inner surface of the flask. sol_no_crystals1->sol_no_crystals2 sol_no_crystals3 3. Add a seed crystal. sol_no_crystals2->sol_no_crystals3 sol_oiling_out2 2. Add more hot solvent. sol_oiling_out1->sol_oiling_out2 sol_oiling_out3 3. Cool solution VERY slowly. sol_oiling_out2->sol_oiling_out3 sol_oiling_out4 4. Consider a different solvent. sol_oiling_out3->sol_oiling_out4 sol_impure2 2. Add a slight excess of solvent. sol_impure1->sol_impure2 sol_impure3 3. Allow to cool slowly without disturbance. sol_impure2->sol_impure3

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Regioselective Nitration of Veratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective nitration of veratrole (1,2-dimethoxybenzene). Our aim is to help you optimize your reaction conditions to achieve high yields of the desired 4-nitroveratrole isomer while minimizing the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the mononitration of veratrole?

A1: The two methoxy groups in veratrole are ortho-, para-directing and activating. Therefore, the electrophilic nitration will primarily occur at positions ortho and para to the methoxy groups. This results in the formation of two main isomers: 4-nitroveratrole (para-substitution) and 3-nitroveratrole (ortho-substitution). Due to steric hindrance from the adjacent methoxy group, the 4-nitro isomer is generally the major product.

Q2: Why is temperature control so critical in the nitration of veratrole?

A2: Temperature control is crucial for several reasons. Firstly, nitration is a highly exothermic reaction, and poor temperature control can lead to a runaway reaction, posing a significant safety hazard.[1] Secondly, higher temperatures can promote the formation of undesired byproducts, including dinitrated compounds and oxidation products.[2][3] To favor mononitration and improve regioselectivity, it is essential to maintain a low reaction temperature, typically between 0 and 10 °C.

Q3: What is the role of sulfuric acid in the classic mixed-acid nitration?

A3: In the traditional mixed-acid nitration (HNO₃/H₂SO₄), sulfuric acid acts as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring.[4] For highly activated rings like veratrole, the reaction can sometimes proceed without a strong acid catalyst, although this may affect the reaction rate and selectivity.[5][6]

Q4: I am observing the formation of significant amounts of dinitrated products. How can I prevent this?

A4: The formation of dinitrated products occurs when the mononitrated veratrole undergoes a second nitration. Since the nitro group is deactivating, this typically requires harsher reaction conditions. To prevent dinitration:

  • Maintain a low temperature: Keep the reaction temperature strictly controlled, ideally at 0 °C or below.

  • Use a stoichiometric amount of nitrating agent: Carefully control the molar ratio of the nitrating agent to veratrole. An excess of the nitrating agent will favor dinitration.

  • Slow addition: Add the nitrating agent dropwise to the veratrole solution to maintain a low concentration of the nitrating species at any given time.

  • Shorter reaction time: Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid over-reaction.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Nitrated Products 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Loss of product during workup. 4. Insufficiently activated nitrating agent.1. Monitor reaction progress: Use TLC or GC-MS to ensure the reaction goes to completion. If the reaction stalls, consider a slight increase in temperature (not exceeding 10°C) or a longer reaction time. 2. Strict temperature control: Maintain the recommended low temperature throughout the addition and reaction. 3. Optimize workup: Ensure proper pH adjustment during neutralization. Use an appropriate extraction solvent and perform multiple extractions. Minimize exposure of the product to high temperatures during solvent removal. 4. Ensure anhydrous conditions for mixed acid: Use concentrated acids to generate the nitronium ion effectively.
Poor Regioselectivity (High percentage of 3-nitroveratrole) 1. Reaction temperature is too high. 2. Choice of nitrating agent and solvent.1. Lower the reaction temperature: Conduct the reaction at 0 °C or even lower (e.g., -10 °C) to enhance para-selectivity. 2. Consider alternative nitrating systems:     - Nitric acid in acetic anhydride: This system can sometimes favor ortho-nitration in activated rings.[7]     - Milder nitrating agents: Explore the use of clay-supported copper nitrate (Claycop) or bismuth subnitrate, which can offer higher selectivity under milder conditions.[8][9]
Formation of Dark-Colored Byproducts (Tars) 1. Oxidation of the veratrole ring. 2. Overheating of the reaction mixture. 3. Presence of nitrous acid impurities in nitric acid.1. Use purified nitric acid: If possible, use fuming nitric acid or add a small amount of urea to the reaction mixture to scavenge any nitrous acid impurities. 2. Strict temperature control: Avoid localized heating by ensuring efficient stirring and slow addition of the nitrating agent.
Difficulty in Separating 3- and 4-Nitro Isomers 1. Similar physical properties of the isomers.1. Fractional crystallization: This can be attempted, but may not be highly efficient due to the close physical properties of the isomers. 2. Column chromatography: Use a high-resolution silica gel column with an optimized eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve separation. Monitor fractions carefully by TLC.

Experimental Protocols

Key Experiment: Selective Mononitration of Veratrole to 4-Nitroveratrole

This protocol is designed to favor the formation of the 4-nitroveratrole isomer.

Materials:

  • Veratrole

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate (saturated solution and solid)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol (for recrystallization)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve veratrole in glacial acetic acid. Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully add concentrated nitric acid to an equal volume of glacial acetic acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred veratrole solution, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution, followed by solid sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, a mixture of 3- and 4-nitroveratrole, can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Data Presentation

Table 1: Influence of Nitrating Agent on Isomer Distribution in the Nitration of Anisole (a related compound)

Nitrating AgentSolventTemperature (°C)Ortho:Para RatioReference
HNO₃ / Ac₂OAcetic Anhydride-1071:29[7]
NO₂BF₄Tetramethylene sulfone2571:29[7]
HNO₃ / H₂SO₄Sulfuric Acid2543:57[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_nitration Nitration cluster_workup Workup & Purification prep1 Dissolve Veratrole in Glacial Acetic Acid prep2 Cool to 0°C prep1->prep2 nit2 Slow Addition (maintain < 10°C) prep2->nit2 Veratrole Solution nit1 Prepare Nitrating Mix (HNO3 in Acetic Acid) nit1->nit2 nit3 Stir at 0-5°C (1-2 hours) nit2->nit3 workup1 Quench on Ice nit3->workup1 Reaction Mixture workup2 Neutralize (NaHCO3) workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry & Evaporate workup3->workup4 workup5 Purify (Recrystallization or Chromatography) workup4->workup5 final_product 4-Nitroveratrole & 3-Nitroveratrole workup5->final_product Isolated Product(s)

Caption: Experimental workflow for the regioselective nitration of veratrole.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Poor Selectivity Issues start Low Yield or Poor Selectivity yield1 Incomplete Reaction? start->yield1 sel1 High Temp? start->sel1 yield2 Decomposition? yield1->yield2 No yield3 Workup Loss? yield_sol1 Increase time/temp slightly Monitor reaction yield1->yield_sol1 Yes yield2->yield3 No yield_sol2 Improve cooling Check for impurities yield2->yield_sol2 Yes yield_sol3 Optimize extraction and neutralization yield3->yield_sol3 Yes sel2 Wrong Reagents? sel1->sel2 No sel_sol1 Lower temperature to 0°C or below sel1->sel_sol1 Yes sel_sol2 Use milder nitrating agents (e.g., Claycop) sel2->sel_sol2 Yes

Caption: Troubleshooting logic for the nitration of veratrole.

References

Preventing dinitration in the synthesis of 4-Nitroveratrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitroveratrole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the nitration of veratrole, with a primary focus on preventing dinitration.

Frequently Asked Questions (FAQs)

Q1: Why is dinitration a significant issue in the synthesis of 4-Nitroveratrole?

A1: Veratrole (1,2-dimethoxybenzene) is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups.[1][2] This high reactivity makes the initial product, 4-nitroveratrole, susceptible to a second nitration, leading to the formation of dinitrated byproducts. Controlling the reaction conditions is therefore critical to favor monosubstitution.

Q2: What is the role of sulfuric acid in the nitration of veratrole?

A2: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3][4][5] The nitronium ion is the active species that attacks the electron-rich aromatic ring of veratrole.[3][4] However, the strongly acidic conditions can also promote side reactions and dinitration.

Q3: Can acetic acid be used as a solvent for the nitration of veratrole?

A3: Yes, glacial acetic acid is often used as a solvent for the nitration of veratrole. It is a polar solvent that can dissolve both veratrole and the nitrating agent. Using acetic acid can provide a milder reaction medium compared to concentrated sulfuric acid, which can help in controlling the reaction rate and improving selectivity towards mononitration.

Q4: How does temperature affect the selectivity of veratrole nitration?

A4: Nitration reactions are typically exothermic.[6] Lowering the reaction temperature is a crucial factor in controlling the reaction rate and preventing over-nitration (dinitration).[1] Running the reaction at or below room temperature, often in an ice bath, helps to improve the yield of the desired 4-nitroveratrole.

Q5: Are there alternative nitrating agents that offer better selectivity for mononitration?

A5: Yes, several milder nitrating agents have been developed to improve selectivity in the nitration of activated aromatic compounds. These include:

  • Bismuth subnitrate in the presence of thionyl chloride: This system has been shown to be effective for the selective mononitration of various aromatic compounds.

  • N-Nitropyrazoles: These reagents can act as a controllable source of the nitronium ion, allowing for either mononitration or dinitration depending on the reaction conditions.[7]

  • Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent suitable for sensitive substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Nitroveratrole.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 4-Nitroveratrole 1. Incomplete reaction. 2. Formation of significant amounts of dinitrated byproducts. 3. Decomposition of starting material or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] 2. Strictly control the reaction temperature, keeping it low (e.g., 0-10 °C). 3. Use a milder nitrating agent or a less acidic solvent system (e.g., nitric acid in acetic acid). 4. Ensure slow, dropwise addition of the nitrating agent to the veratrole solution.[9]
High percentage of dinitrated byproducts 1. Reaction temperature is too high. 2. Molar ratio of nitrating agent to veratrole is too high. 3. Prolonged reaction time.1. Maintain a low and constant reaction temperature using an ice bath. 2. Use a stoichiometric amount or a slight excess of the nitrating agent. 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[8]
Formation of dark-colored byproducts or tar 1. Overly harsh reaction conditions (high temperature, high acid concentration). 2. Oxidation of the veratrole or the nitrated products.1. Lower the reaction temperature. 2. Use a more dilute solution of the nitrating agent. 3. Consider using a milder nitrating agent.
Product does not precipitate upon quenching with water 1. The product is soluble in the workup solvent. 2. Insufficient product has been formed.1. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Confirm product formation via TLC before workup.
Difficulty in separating 4-Nitroveratrole from isomers 1. Formation of ortho- and meta-nitroveratrole isomers.1. The methoxy groups in veratrole strongly direct ortho and para. The formation of 3-nitroveratrole is generally minor. 2. Purification by column chromatography or recrystallization can be used to separate isomers if necessary.

Experimental Protocols

Protocol 1: Selective Mononitration of Veratrole using Nitric Acid in Acetic Acid

This protocol is designed to favor the formation of 4-nitroveratrole by using a milder solvent system and controlling the temperature.

Materials:

  • Veratrole

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve veratrole in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Monitor the reaction progress by TLC. A suitable eluent would be a mixture of hexane and ethyl acetate.

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice water.

  • The crude 4-nitroveratrole may precipitate as a yellow solid. If it does, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution

EAS_Mechanism cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H2SO4 H2O Water HNO3->H2O H2SO4 Sulfuric Acid HSO4- Bisulfate H2SO4->HSO4- Veratrole Veratrole SigmaComplex Sigma Complex (Arenium Ion) Veratrole->SigmaComplex + NO2+ 4-Nitroveratrole 4-Nitroveratrole SigmaComplex->4-Nitroveratrole - H+

Caption: Mechanism of electrophilic aromatic substitution for the nitration of veratrole.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 4-Nitroveratrole CheckTLC Analyze TLC of Crude Product Start->CheckTLC HighSM High Amount of Starting Material? CheckTLC->HighSM HighDinitro High Amount of Dinitrated Product? CheckTLC->HighDinitro Decomposition Decomposition CheckTLC->Decomposition Multiple unidentified spots or streaking HighSM->HighDinitro No IncompleteReaction Incomplete Reaction HighSM->IncompleteReaction Yes OverNitration Over-Nitration HighDinitro->OverNitration Yes HighDinitro->Decomposition No Action1 Increase reaction time or consider a more potent nitrating system IncompleteReaction->Action1 Action2 Decrease reaction temperature, reduce molar ratio of nitrating agent, or use a milder nitrating agent OverNitration->Action2 Action3 Lower reaction temperature, use a more dilute system, or use a milder nitrating agent Decomposition->Action3

Caption: A logical workflow for troubleshooting low yields in 4-nitroveratrole synthesis.

References

Technical Support Center: Column Chromatography Purification of 3,4-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Dimethoxynitrobenzene using column chromatography. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of purifying this compound by column chromatography?

A1: Column chromatography is a crucial purification technique used to isolate this compound from unreacted starting materials, by-products, and other impurities following its synthesis.[1] The purity of this compound is critical for its use in further chemical transformations and for studying its biological activities.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physicochemical properties of this compound is essential for successful purification.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₈H₉NO₄Influences molecular weight and polarity.
Appearance Light yellow to yellow-orange crystalline powder.[2]Can allow for visual tracking of the compound on the column.
Solubility Soluble in many organic solvents.Guides the choice of eluent systems for chromatography.
Melting Point 95-98 °C[2]A sharp melting point range indicates high purity of the final product.
Polarity Moderately polar due to the nitro and methoxy groups.Dictates the choice of a suitable mobile phase for effective separation on a polar stationary phase like silica gel.

Q3: How do I select the appropriate solvent system (eluent) for the column?

A3: The ideal eluent system provides good separation of your target compound from impurities. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[3] A common starting solvent system for moderately polar aromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For a compound with a 3,4-dimethoxyphenyl group, a starting point could be a 30% ethyl acetate in petroleum ether mixture. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound on the TLC plate, as this generally translates to good separation on a column.[3]

Q4: What is the difference between "wet loading" and "dry loading" the sample onto the column?

A4: Wet loading involves dissolving the crude sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the column bed. This method is quick but can lead to band broadening if too much or too polar a solvent is used. Dry loading is recommended for samples that are not very soluble in the eluent. This involves adsorbing the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, mixing it with silica, and then evaporating the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column, which often results in a sharper band and better separation.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound on a silica gel column.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Sand (acid-washed)

  • Glass chromatography column

  • Solvent reservoir

  • Round bottom flasks

  • Test tubes or fraction collector

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 7:3).

    • Identify the solvent system that gives the desired product an Rf value of ~0.25-0.35. A 7:3 or 3:7 mixture of hexanes:ethyl acetate is a likely starting point.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5-1 cm).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (approx. 2-3 times the weight of the crude product) and mix to form a slurry.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Begin elution with the solvent system determined from the TLC analysis. If the separation is difficult, a gradient elution can be performed, starting with a less polar mixture and gradually increasing the proportion of ethyl acetate.

    • Maintain a constant flow rate. Applying gentle air pressure can speed up the process (flash chromatography).

  • Fraction Collection and Analysis:

    • Collect the eluting solvent in a series of labeled test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions in a round bottom flask.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity by melting point analysis and/or spectroscopic methods.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands Incorrect Solvent System: The eluent is too polar, causing all compounds to elute quickly, or not polar enough, resulting in poor movement of the target compound.Optimize the eluent system using TLC to achieve an Rf of 0.25-0.35 for the product.[3]
Column Overloading: Too much sample has been loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Improper Column Packing: Channels, cracks, or air bubbles in the silica bed lead to uneven solvent flow.Repack the column carefully using the slurry method, ensuring the packing is uniform and free of air.
Sample Band too Broad: The sample was loaded in too large a volume of solvent.Use the minimum amount of solvent for wet loading, or preferably, use the dry loading technique.
Compound is Stuck on the Column Eluent is Not Polar Enough: The solvent system does not have sufficient polarity to move the compound down the column.Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a small percentage of methanol can be added to the eluent.
Compound Decomposition: The compound may be unstable on the acidic silica gel.Deactivate the silica gel by pre-washing the column with a solvent mixture containing a small amount of triethylamine (1-2%). Alternatively, use a different stationary phase like neutral alumina.
Cracked or Dry Column Solvent Level Dropped Below the Top of the Silica: This introduces air into the stationary phase, leading to poor separation.Always keep the solvent level above the top of the silica bed. Top up the solvent reservoir before it runs low.
Tailing of Spots on TLC and Column Sample Overloading: Too much sample is applied to the TLC plate or column.Dilute the sample for TLC analysis. For the column, reduce the amount of sample loaded.
Compound Interaction with Silica: Acidic or basic compounds can interact with the silica gel, causing tailing.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
No Compound Eluting from the Column Compound is Colorless and Eluted Unseen: The compound may have eluted in the first few fractions (solvent front).Check all collected fractions by TLC, including the very first ones.
Compound is Highly Retained: The eluent is not polar enough.Significantly increase the polarity of the eluent.
Compound Decomposed: The compound may have degraded on the column.Check for stability on a small scale by spotting the compound on a TLC plate and letting it sit for an hour before developing.

Visualizing the Workflow and Troubleshooting Logic

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Adjust Eluent Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Experimental Workflow for Column Chromatography Purification.

troubleshooting_logic cluster_causes_sep Potential Causes cluster_causes_noelute Potential Causes cluster_causes_tail Potential Causes Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep NoElution No Compound Eluting Problem->NoElution Tailing Tailing Bands Problem->Tailing CauseSep1 Wrong Eluent PoorSep->CauseSep1 CauseSep2 Overloading PoorSep->CauseSep2 CauseSep3 Bad Packing PoorSep->CauseSep3 CauseNoElute1 Eluent too Non-Polar NoElution->CauseNoElute1 CauseNoElute2 Decomposition NoElution->CauseNoElute2 CauseTail1 Overloading Tailing->CauseTail1 CauseTail2 Silica Interaction Tailing->CauseTail2 SolSep1 Optimize Eluent (TLC) CauseSep1->SolSep1 SolSep2 Reduce Sample Amount CauseSep2->SolSep2 SolSep3 Repack Column CauseSep3->SolSep3 SolNoElute1 Increase Eluent Polarity CauseNoElute1->SolNoElute1 SolNoElute2 Use Neutral Alumina CauseNoElute2->SolNoElute2 SolTail1 Reduce Sample Amount CauseTail1->SolTail1 SolTail2 Add Eluent Modifier CauseTail2->SolTail2

Caption: Troubleshooting Logic for Common Column Chromatography Issues.

References

Troubleshooting guide for the reduction of 3,4-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the chemical reduction of 3,4-dimethoxynitrobenzene to 3,4-dimethoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound?

A1: The most prevalent methods for the reduction of nitroarenes like this compound are catalytic hydrogenation and metal-acid reductions.[1][2] Catalytic hydrogenation often employs catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[3][4] Metal-acid systems typically use metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid.[2][3]

Q2: What is the general reaction scheme for this reduction?

A2: The reduction of this compound involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂). The general transformation is as follows:

Starting Material: this compound Product: 3,4-Dimethoxyaniline

The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final aniline product.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be tracked.[5]

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction is showing a very low yield or no product formation. What are the possible causes and solutions?

A4: Several factors can contribute to low or no product yield. Here are some common issues and their remedies:

  • Inactive Catalyst (Catalytic Hydrogenation): The catalyst may have lost its activity. Ensure you are using a fresh batch of catalyst. For palladium catalysts, pre-hydrogenation can sometimes improve activity.[6]

  • Insufficient Reducing Agent: Ensure the stoichiometric amount of the reducing agent is correct. For metal-acid reductions, the metal surface may passivate; gentle agitation or activation (e.g., with acid) might be necessary.

  • Poor Reaction Conditions:

    • Temperature: Some reductions require heating. For instance, a method for a similar compound, 2,4-dimethoxyaniline, uses a reflux temperature of 70-80°C.[7]

    • Pressure (Catalytic Hydrogenation): Ensure the hydrogen pressure is adequate. A described synthesis of 3,4-dimethoxyaniline uses a hydrogen pressure of 1.6 MPa.[4]

    • Solvent: The choice of solvent is crucial. Ethanol is commonly used for this type of reduction.[4][7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a method for the synthesis of 3,4-dimethoxyaniline.[4]

  • Preparation: Dissolve this compound in ethanol in an autoclave.

  • Catalyst Addition: Add Raney Nickel as the catalyst to the solution.

  • Reaction: Seal the autoclave and apply hydrogen pressure up to 1.6 MPa. Heat the reaction mixture to 100°C.

  • Monitoring: Monitor the reaction until completion.

  • Work-up: After the reaction is complete, cool the autoclave, carefully release the hydrogen pressure, and filter off the catalyst.

  • Purification: The resulting 3,4-dimethoxyaniline can be further purified by recrystallization.

Data Presentation

Reducing Agent/Catalyst Solvent Temperature Pressure Yield Reference
Raney-Ni / H₂Ethanol100°C1.6 MPa>90%[4]
Fe powder / Acetic AcidToluene/WaterRefluxN/A84% (for 2,4-dimethoxyaniline)[7]
Hydrazine hydrate / FeCl₃ / Activated CarbonEthanol70-80°CN/A>96% (for 2,4-dimethoxyaniline)[7]

Visualizations

logical_relationship Troubleshooting Flow for Low Yield start Low or No Yield Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Assess Catalyst Activity (if applicable) catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temp, Pressure, Solvent) conditions_ok Conditions Correct? check_conditions->conditions_ok reagents_ok->check_catalyst Yes replace_reagents Use Purified/New Reagents reagents_ok->replace_reagents No catalyst_ok->check_conditions Yes replace_catalyst Use Fresh Catalyst/Pre-activate catalyst_ok->replace_catalyst No adjust_conditions Optimize Conditions conditions_ok->adjust_conditions No rerun_reaction Re-run Experiment conditions_ok->rerun_reaction Yes replace_reagents->rerun_reaction replace_catalyst->rerun_reaction adjust_conditions->rerun_reaction

Caption: Troubleshooting workflow for addressing low product yield.

experimental_workflow General Experimental Workflow for Reduction start Start setup Reaction Setup: - Add this compound - Add Solvent start->setup add_reductant Add Reducing Agent/Catalyst setup->add_reductant reaction Run Reaction under Specified Conditions add_reductant->reaction monitor Monitor Progress (e.g., TLC) reaction->monitor workup Reaction Work-up: - Quench Reaction - Filter/Extract monitor->workup Reaction Complete purify Purify Product (e.g., Recrystallization, Chromatography) workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the reduction experiment.

References

Improving the reaction conditions for nucleophilic aromatic substitution of 4-Nitroveratrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-nitroveratrole. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in optimizing their reactions.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic aromatic substitution of 4-nitroveratrole.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion to Product 1. Insufficient activation: The methoxy groups may not be sufficiently electron-withdrawing to activate the ring for the chosen nucleophile under the current conditions. 2. Poor nucleophile: The nucleophile may not be strong enough to initiate the reaction. 3. Low temperature: The reaction temperature may be too low to overcome the activation energy. 4. Inappropriate solvent: The solvent may not effectively solvate the Meisenheimer complex intermediate.1. Increase temperature: Gradually increase the reaction temperature in increments of 10-20 °C. 2. Use a stronger nucleophile: If possible, switch to a more nucleophilic reagent. For example, use a more basic amine or a stronger alkoxide. 3. Change solvent: Switch to a polar aprotic solvent like DMSO, DMF, or NMP, which are known to accelerate SNAr reactions.[1] 4. Use a catalyst: For amine nucleophiles, a second equivalent of the amine can sometimes act as a base catalyst.[2]
Formation of Multiple Products/Side Reactions 1. Demethylation: The methoxy groups of 4-nitroveratrole can be susceptible to cleavage by strong nucleophiles, especially at elevated temperatures, leading to phenolic byproducts. 2. Reaction at multiple sites: While the nitro group directs substitution to the ortho and para positions, reaction at the methoxy-bearing carbons can occur under harsh conditions. 3. Decomposition: The starting material or product may be unstable at the reaction temperature.1. Monitor temperature closely: Avoid excessive heating. Use the lowest effective temperature. 2. Use a milder base/nucleophile: If demethylation is observed, consider using a less basic nucleophile or a non-nucleophilic base if a base is required. 3. Protecting groups: In complex syntheses, consider if alternative protecting groups for the catechol moiety are feasible. 4. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in Product Isolation/Purification 1. Product is highly polar: The introduction of a nucleophile can significantly change the polarity of the molecule, making extraction from aqueous media difficult. 2. Emulsion formation during workup: The presence of both polar and non-polar functionalities can lead to emulsions. 3. Co-elution of starting material and product: If the polarity difference is small, chromatographic separation can be challenging.1. Use a different extraction solvent: Try a more polar solvent like ethyl acetate or dichloromethane. 2. Brine wash: Wash the organic layer with a saturated sodium chloride solution to break emulsions. 3. Optimize chromatography: Use a different solvent system for column chromatography or consider alternative purification methods like recrystallization or preparative TLC.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in the SNAr of 4-nitroveratrole?

A1: The nitro group is a strong electron-withdrawing group. It activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. The nitro group being in the para position to the leaving group (one of the methoxy groups) provides the most effective stabilization.[3]

Q2: Which methoxy group is expected to be substituted?

A2: In 4-nitroveratrole, the two methoxy groups are ortho and meta to the nitro group. Nucleophilic attack is favored at the carbon atom ortho to the nitro group, as this allows for direct resonance stabilization of the negative charge by the nitro group in the Meisenheimer complex.

Q3: What are the best solvents for the SNAr of 4-nitroveratrole?

A3: Polar aprotic solvents such as DMSO, DMF, and NMP are generally the best choices for SNAr reactions.[1] They are effective at solvating the charged intermediate and accelerating the reaction. Protic solvents like alcohols can also be used but may lead to slower reaction rates.

Q4: Can the methoxy groups be cleaved during the reaction?

A4: Yes, demethylation of the methoxy groups is a potential side reaction, especially with strong nucleophiles like alkoxides or at high temperatures. This will result in the formation of nitrophenols. It is crucial to carefully control the reaction conditions to minimize this side reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the 4-nitroveratrole starting material should diminish over time, while a new spot for the product should appear. Staining with a suitable agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.

Experimental Protocols

The following are representative protocols for the SNAr of 4-nitroveratrole with an amine (piperidine) and an alkoxide (sodium methoxide). These are based on general procedures for similar substrates and should be optimized for specific experimental setups.

Protocol 1: Reaction with Piperidine

This protocol is adapted from the reaction of a dinitro-dimethoxybenzene with piperidine and is expected to yield N-(3,4-dimethoxyphenyl)piperidine after reduction of the nitro group.[4]

Materials:

  • 4-Nitroveratrole

  • Piperidine

  • Suitable solvent (e.g., Toluene or neat piperidine)

  • Sodium hydrosulfite (for optional nitro group reduction)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitroveratrole (1.0 eq).

  • Add piperidine (4.0 eq) and a suitable solvent like toluene, or use piperidine as the solvent.

  • Heat the reaction mixture to reflux (approximately 106 °C for piperidine) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a solvent, remove it under reduced pressure.

  • (Optional) For reduction of the nitro group, dissolve the crude product in a mixture of ethanol and water. Add sodium hydrosulfite (excess) and stir until the yellow color disappears.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Sodium Methoxide

This protocol is a general procedure for SNAr with an alkoxide and may require optimization.

Materials:

  • 4-Nitroveratrole

  • Sodium methoxide

  • Anhydrous methanol or THF

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add 4-nitroveratrole (1.0 eq) and anhydrous methanol or THF.

  • Add sodium methoxide (1.1 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize representative reaction conditions and yields for SNAr reactions of analogous nitroaromatic ethers. These should serve as a general guide for expected outcomes with 4-nitroveratrole.

Table 1: Reaction of Nitroaromatic Ethers with Amines

NucleophileSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine1,4-dimethoxy-2,5-dinitrobenzenePiperidine (neat)Reflux276[4]
Pyrrolidine1,4-dimethoxy-2,5-dinitrobenzenePyrrolidine (neat)Reflux282[4]
Aniline2,6-bis(trifluoromethanesulfonyl)-4-nitroanisoleMeOH-DMSO25-Kinetic data[5]

Table 2: Reaction of Nitroaromatic Compounds with Alkoxides

NucleophileSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methoxide1-chloro-4-nitrobenzeneMethanol50-Kinetic data[4]
Sodium Methoxide4-nitrobenzonitrileDMSORoom Temp-Complex kinetics[6]

Visualizations

Experimental Workflow for SNAr with an Amine

SNAr_Workflow_Amine cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine 4-Nitroveratrole, Amine, and Solvent B Heat to Reflux (Monitor by TLC) A->B C Cool and Concentrate B->C Reaction Complete D Aqueous Workup & Extraction C->D E Dry and Concentrate D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G Purified Product

Caption: General workflow for the SNAr of 4-nitroveratrole with an amine nucleophile.

Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low or No Conversion Temp Increase Temperature Start->Temp Solvent Change to Polar Aprotic Solvent Start->Solvent Time Increase Reaction Time Start->Time Nucleophile Use Stronger Nucleophile Start->Nucleophile Catalyst Add Base Catalyst (for amines) Start->Catalyst Check Check Conversion by TLC Temp->Check Re-evaluate Solvent->Check Re-evaluate Time->Check Re-evaluate Nucleophile->Check Re-evaluate Catalyst->Check Re-evaluate Success Optimize and Proceed Check->Success Improved Failure Re-evaluate Strategy/ Consider Alternative Route Check->Failure No Improvement

Caption: A logical approach to troubleshooting low conversion in SNAr reactions of 4-nitroveratrole.

References

Technical Support Center: Purification of 3,4-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of acidic impurities from 3,4-dimethoxynitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic impurities in crude this compound synthesized by nitration of veratrole?

A1: The most common acidic impurities are residual nitrating agents, specifically sulfuric acid (H₂SO₄) and nitric acid (HNO₃) . These strong acids are used in the electrophilic aromatic substitution reaction to generate the nitronium ion (NO₂⁺) for the nitration of veratrole. If not completely removed during the work-up, they will contaminate the final product.

Q2: Can other byproducts from the nitration reaction behave as acidic impurities?

A2: While less common, the formation of nitrophenolic compounds through demethylation of the methoxy groups under harsh acidic conditions can introduce acidic phenolic impurities. Additionally, dinitrated byproducts, although not strictly acidic, can be formed and may require removal.

Q3: What are the primary methods for removing acidic impurities from this compound?

A3: The primary methods for removing acidic impurities are:

  • Aqueous basic wash: This involves washing an organic solution of the crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove the residual acids.[1]

  • Recrystallization: This technique purifies the compound based on differences in solubility. It is effective at removing both residual acids and other organic impurities.[2]

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase and is highly effective for removing both polar acidic impurities and non-polar byproducts like isomeric impurities.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from its impurities and provide quantitative purity data.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity and compare the purified product to the crude material.

  • Melting Point Analysis: A sharp melting point in the expected range (95-98 °C) is a good indicator of high purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities.

Troubleshooting Guides

Issue 1: Residual Acidity in the Final Product
Symptom Possible Cause Troubleshooting Steps
Oily or discolored final product.Incomplete neutralization of residual sulfuric and nitric acid.1. Perform an Aqueous Basic Wash: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This indicates that all the acid has been neutralized.[1] Follow with a water wash to remove any remaining salts.
Low pH when a solution of the product is tested with pH paper.Insufficient washing after the neutralization step.1. Repeat the Washing Procedure: Ensure thorough mixing during the washes to maximize contact between the aqueous and organic phases. 2. Increase the number of washes: Perform multiple washes with the basic solution and then with deionized water.
Issue 2: Poor Yield or Purity After Recrystallization
Symptom Possible Cause Troubleshooting Steps
The compound "oils out" instead of forming crystals.The solution is too concentrated, or the cooling is too rapid.1. Reheat the Solution: Add a small amount of additional hot solvent to ensure the compound is fully dissolved. 2. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[5]
Low recovery of the purified compound.Too much solvent was used, or the compound is significantly soluble in the cold solvent.1. Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent necessary for complete dissolution. 2. Choose a Different Solvent System: A mixture of solvents, such as ethanol and water, can be effective. Dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Purity does not improve significantly.The impurities have very similar solubility profiles to the product.1. Perform a Second Recrystallization: A second recrystallization can often improve purity. 2. Consider Column Chromatography: If recrystallization is ineffective at removing certain impurities, column chromatography is a more powerful purification technique.
Issue 3: Ineffective Separation During Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Poor separation of the desired product from impurities.The mobile phase (eluent) is not optimized.1. Optimize the Solvent System using TLC: Test different ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents to find a system that gives good separation on a TLC plate. 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can improve the separation of compounds with similar polarities.
The compound is not eluting from the column.The mobile phase is not polar enough.1. Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system.
The compound appears to be degrading on the column.This compound may be sensitive to the acidic nature of standard silica gel.1. Use Deactivated Silica Gel: Treat the silica gel with a small amount of a base like triethylamine in the mobile phase to neutralize active sites. 2. Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Aqueous Basic Wash for Removal of Acidic Impurities

Objective: To neutralize and remove residual nitric and sulfuric acids from the crude this compound product after the nitration reaction work-up.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of DCM for every 5 g of crude product) in an Erlenmeyer flask.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that evolves.

  • Continue shaking until no more gas is evolved.

  • Allow the layers to separate, and then drain the lower aqueous layer.

  • Repeat the wash with saturated aqueous NaHCO₃ solution (steps 3-6) one more time.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining salts.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

  • Filter the drying agent and collect the filtrate.

  • Remove the solvent using a rotary evaporator to obtain the crude product, now free of acidic impurities.

Protocol 2: Recrystallization of this compound

Objective: To purify this compound by recrystallization to remove residual impurities.

Materials:

  • Crude this compound (post-basic wash)

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask and heat the mixture to boiling on a hot plate while stirring.

  • Continue adding small portions of hot ethanol until the solid has just completely dissolved.

  • To the hot solution, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Column Chromatography of this compound

Objective: To achieve high purity of this compound by separating it from closely related impurities using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the Sample: Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 90:10, 85:15, etc.).

  • Collect Fractions: Collect the eluent in small fractions in test tubes.

  • Monitor the Separation: Monitor the fractions by TLC to identify which fractions contain the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Purity of this compound After Different Purification Steps (Illustrative Data)

Purification StepPurity by HPLC (%)Appearance
Crude Product85Brownish-yellow solid
After Aqueous Basic Wash92Yellow solid
After Recrystallization98Light yellow crystals
After Column Chromatography>99.5Pale yellow crystals

Note: The purity values presented are illustrative and can vary depending on the initial purity of the crude product and the execution of the purification protocols.

Visualizations

experimental_workflow crude Crude this compound (with acidic impurities) wash Aqueous Basic Wash (e.g., NaHCO3 solution) crude->wash Neutralize Acids recrystallization Recrystallization (e.g., Ethanol/Water) wash->recrystallization Remove Bulk Impurities column Column Chromatography (Silica gel, Hexane/EtOAc) wash->column For Higher Purity pure Pure this compound recrystallization->pure High Purity column->pure >99.5% Purity

Caption: A typical workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Recovery? start->low_yield poor_purity Purity Not Improved? start->poor_purity oiling_out->low_yield No reheat Reheat and Add More Solvent oiling_out->reheat Yes low_yield->poor_purity No min_solvent Use Minimal Hot Solvent low_yield->min_solvent Yes second_recrys Second Recrystallization poor_purity->second_recrys Yes slow_cool Cool Slowly reheat->slow_cool change_solvent Change Solvent System min_solvent->change_solvent column_chrom Proceed to Column Chromatography second_recrys->column_chrom

References

Technical Support Center: Scale-up Synthesis of 3,4-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3,4-Dimethoxynitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the transition from laboratory to pilot plant or industrial scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the nitration of 1,2-dimethoxybenzene (veratrole) to produce this compound?

A1: The scale-up of this synthesis presents several key challenges:

  • Exothermic Reaction and Heat Management: Aromatic nitration is a highly exothermic process. Inadequate heat removal on a larger scale can lead to a rapid temperature increase, known as a thermal runaway, which can result in side reactions, product decomposition, and potentially explosive conditions.

  • Mass Transfer Limitations: The reaction is typically a two-phase system (organic and aqueous acid phases). Inefficient mixing in large reactors can lead to poor mass transfer between the phases, resulting in slower reaction rates, incomplete conversion, and localized overheating.

  • Regioselectivity Control: While the methoxy groups in veratrole are ortho-, para-directing, controlling the formation of the desired 4-nitro isomer versus the undesired 3-nitro or dinitro isomers can be more challenging at scale due to temperature gradients and mixing inefficiencies.

  • Byproduct Formation and Purification: At higher temperatures and longer reaction times, which can be difficult to avoid in large batches, the formation of impurities such as dinitrated products and oxidized byproducts increases. The subsequent purification of large quantities of the product to meet stringent purity requirements can be complex and costly.

  • Process Safety: Handling large volumes of concentrated nitric and sulfuric acids requires robust safety protocols and specialized equipment to prevent accidents and ensure personnel safety.

Q2: How does the choice of nitrating agent impact the scale-up process?

A2: The most common nitrating agent for this synthesis is a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The ratio and concentration of these acids are critical. While effective, this mixture is highly corrosive and generates a significant amount of acidic waste. Alternative nitrating agents are being explored to mitigate these issues, though they may present their own scale-up challenges in terms of cost, stability, and reaction kinetics.

Q3: What are the typical impurities encountered in the scale-up synthesis of this compound?

A3: Impurities can arise from side reactions and incomplete conversion. Common impurities include:

  • Isomeric Impurities: 2,3-Dimethoxynitrobenzene and 3,4-dimethoxy-2-nitrobenzene may be formed.

  • Dinitrated Byproducts: 1,2-dimethoxy-4,5-dinitrobenzene is a common byproduct if the reaction conditions are too harsh.

  • Oxidative Byproducts: The strong oxidizing nature of nitric acid can lead to the formation of phenolic and other oxidized impurities, especially at elevated temperatures.

  • Residual Starting Material: Incomplete reaction can leave unreacted 1,2-dimethoxybenzene in the final product.

Impurity profiling using techniques like HPLC, GC-MS, and NMR is crucial for quality control in an industrial setting.[1][2]

Q4: What are the recommended purification methods for industrial-scale production?

A4: Recrystallization is the most common and effective method for purifying this compound on a large scale. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor. Careful optimization of the crystallization process, including cooling rates and agitation, is necessary to obtain the desired crystal size and purity.

Troubleshooting Guides

Issue 1: Poor Yield and Incomplete Conversion

Symptoms:

  • Lower than expected yield of this compound.

  • Significant amount of unreacted 1,2-dimethoxybenzene detected in the crude product.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Mixing / Poor Mass Transfer - Increase agitation speed to improve contact between the organic and acid phases.- Evaluate the reactor and impeller design for efficient mixing at the current scale. Consider installing baffles if not already present.
Incorrect Reagent Stoichiometry or Concentration - Verify the concentration of the nitric and sulfuric acids.- Ensure the correct molar ratio of nitric acid to the veratrole is being used. An insufficient amount of nitrating agent will result in incomplete conversion.
Low Reaction Temperature - Monitor the internal reaction temperature and ensure it is within the optimal range. Low temperatures can significantly slow down the reaction rate.
Short Reaction Time - Increase the reaction time and monitor the progress by taking in-process samples to determine the point of reaction completion.

Troubleshooting Workflow for Poor Yield

G start Low Yield or Incomplete Conversion check_mixing Evaluate Agitation and Mass Transfer start->check_mixing mixing_ok Mixing Adequate? check_mixing->mixing_ok check_reagents Verify Reagent Concentration & Stoichiometry reagents_ok Reagents Correct? check_reagents->reagents_ok check_temp Monitor Reaction Temperature temp_ok Temperature Optimal? check_temp->temp_ok check_time Analyze In-Process Samples for Completion time_ok Reaction Complete? check_time->time_ok mixing_ok->check_reagents Yes increase_agitation Increase Agitation/ Improve Baffling mixing_ok->increase_agitation No reagents_ok->check_temp Yes correct_reagents Adjust Reagent Concentration/Ratio reagents_ok->correct_reagents No temp_ok->check_time Yes adjust_temp Adjust Temperature to Optimal Range temp_ok->adjust_temp No increase_time Increase Reaction Time time_ok->increase_time No resolve Yield Improved time_ok->resolve Yes increase_agitation->resolve correct_reagents->resolve adjust_temp->resolve increase_time->resolve

Troubleshooting workflow for addressing low yield.
Issue 2: High Levels of Impurities (Low Purity)

Symptoms:

  • Significant presence of isomers (e.g., 2,3-dimethoxynitrobenzene) or dinitrated byproducts.

  • Discoloration of the product, suggesting oxidative impurities.

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature / Poor Heat Control - Improve the efficiency of the cooling system. Ensure the heat transfer fluid is at the correct temperature and flow rate.- Reduce the addition rate of the nitrating agent to better manage the exotherm.- For very large scales, consider a continuous flow reactor for superior heat transfer.
Incorrect Mixed Acid Ratio - An excessively high concentration of sulfuric acid or nitric acid can lead to over-nitration. Verify and adjust the mixed acid composition.
Localized Hotspots due to Poor Mixing - As with low yield, ensure vigorous and uniform agitation throughout the reactor to prevent localized temperature spikes where the nitrating agent is introduced.
Extended Reaction Time at Elevated Temperatures - Once the reaction is complete, cool the mixture promptly and proceed with the work-up to prevent the formation of degradation products.

Troubleshooting Workflow for High Impurity Levels

G start High Impurity Levels check_temp_control Review Temperature Data for Excursions start->check_temp_control temp_excursion Temperature Spikes? check_temp_control->temp_excursion check_acid_ratio Verify Mixed Acid Composition acid_ratio_correct Ratio Correct? check_acid_ratio->acid_ratio_correct check_mixing Assess Mixing Efficiency mixing_adequate Mixing Adequate? check_mixing->mixing_adequate check_reaction_time Evaluate Total Reaction Time time_excessive Time Too Long? check_reaction_time->time_excessive temp_excursion->check_acid_ratio No improve_cooling Improve Cooling/ Reduce Addition Rate temp_excursion->improve_cooling Yes acid_ratio_correct->check_mixing Yes adjust_acid_ratio Adjust Acid Ratio acid_ratio_correct->adjust_acid_ratio No mixing_adequate->check_reaction_time Yes improve_agitation Increase Agitation mixing_adequate->improve_agitation No optimize_time Reduce Time Post- Completion time_excessive->optimize_time Yes resolve Purity Improved time_excessive->resolve No improve_cooling->resolve adjust_acid_ratio->resolve improve_agitation->resolve optimize_time->resolve

Troubleshooting workflow for addressing high impurity levels.

Data Presentation

The following table provides an illustrative comparison of typical parameters and outcomes when scaling up the synthesis of this compound. Please note that specific values can vary significantly based on the equipment and exact process used.

Table 1: Comparison of Laboratory vs. Pilot Plant Scale Synthesis

ParameterLaboratory Scale (Illustrative)Pilot Plant Scale (Illustrative)Key Considerations for Scale-Up
Batch Size 100 g10 kgSurface area-to-volume ratio decreases, impacting heat transfer.
Reactor Volume 1 L100 LRequires more robust agitation and cooling systems.
Reagent Addition Time 30 minutes2 - 4 hoursSlower addition is necessary to control the exotherm.
Reaction Temperature 0 - 10 °C5 - 15 °CTighter temperature control is crucial to prevent side reactions.
Agitation Speed 300 - 500 RPM100 - 300 RPMTip speed and power per unit volume are more relevant metrics for scale-up.
Typical Yield 85 - 95%80 - 90%Yields may be slightly lower due to longer reaction times and handling losses.
Purity (Crude) >98%95 - 98%Increased potential for byproduct formation.
Major Impurities Dinitro-isomers (<1%)Dinitro-isomers (1-3%), Oxidative byproducts (0.5-1%)Impurity profile needs to be carefully monitored.

Experimental Protocols

Illustrative Pilot Plant Scale Synthesis of this compound

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols. A thorough hazard analysis should be conducted before attempting any scale-up.

Equipment:

  • 100 L glass-lined reactor with a jacket for heating/cooling, a multi-blade impeller agitator, a thermocouple, and a port for reagent addition.

  • Dosing pump for controlled addition of the nitrating mixture.

  • Quench tank containing a dilute basic solution.

Reagents:

  • 1,2-Dimethoxybenzene (Veratrole): 10 kg

  • Concentrated Sulfuric Acid (98%): 25 L

  • Concentrated Nitric Acid (70%): 6 L

  • Ice and Water for work-up

  • Suitable solvent for recrystallization (e.g., ethanol or isopropanol)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Start the cooling system to bring the jacket temperature to approximately 0 °C.

  • Charge Starting Material: Charge the 1,2-dimethoxybenzene (10 kg) into the reactor.

  • Prepare Nitrating Mixture: In a separate, suitable vessel, slowly add the concentrated nitric acid (6 L) to the concentrated sulfuric acid (25 L) while cooling and stirring. The temperature of this mixture should be kept below 20 °C.

  • Nitration Reaction:

    • Start the agitator in the main reactor.

    • Begin the slow, controlled addition of the nitrating mixture to the veratrole via the dosing pump. The addition rate should be carefully controlled to maintain the internal reaction temperature between 5 - 15 °C. This may take 2-4 hours.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete conversion. Monitor the reaction progress by in-process control (e.g., HPLC or GC).

  • Quenching: Slowly and carefully transfer the reaction mixture to a stirred vessel containing a large amount of crushed ice and water. This will precipitate the crude this compound.

  • Isolation: Filter the solid product and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification:

    • Transfer the crude solid to a clean reactor suitable for crystallization.

    • Add a suitable solvent (e.g., ethanol) and heat to dissolve the solid.

    • Cool the solution slowly to induce crystallization.

    • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.

Safety Considerations:

  • Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.

  • Perform the reaction in a well-ventilated area, preferably in a walk-in fume hood or a designated process bay with adequate ventilation.

  • Have an emergency plan in place to handle spills or thermal runaway, including access to a quench solution.

  • The mixing of concentrated acids is highly exothermic and must be done with extreme care and adequate cooling. Always add the nitric acid to the sulfuric acid.

References

Validation & Comparative

Spectroscopic Standoff: A Comparative Analysis of 2,3- and 3,4-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2,3-dimethoxynitrobenzene and 3,4-dimethoxynitrobenzene reveals distinct differences in their infrared, nuclear magnetic resonance, and mass spectra, providing clear markers for their differentiation. This guide presents a summary of their key spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

This comparative guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive look at the spectroscopic characteristics of two closely related isomers: 2,3-dimethoxynitrobenzene and this compound. Understanding the unique spectral fingerprints of these compounds is crucial for their unambiguous identification, quality control, and characterization in various research and development settings. While extensive data is available for the 3,4-isomer, detailed experimental spectra for 2,3-dimethoxynitrobenzene are less commonly reported in public databases. This guide compiles the available information and provides the foundational knowledge for their spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. At present, comprehensive, publicly available experimental data for 2,3-dimethoxynitrobenzene is limited. The expected spectral characteristics for the 2,3-isomer can be inferred based on the principles of spectroscopy and the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy
Compound Key IR Absorptions (cm⁻¹) and Assignments
2,3-Dimethoxynitrobenzene Data not readily available in public spectral databases. Expected absorptions would include: Asymmetric and symmetric NO₂ stretching, C-H aromatic stretching, C-O (methoxy) stretching, and C=C aromatic stretching. The precise peak positions would differ from the 3,4-isomer due to the different electronic environment.
This compound ~1585 cm⁻¹ (Asymmetric NO₂ Stretch), ~1340 cm⁻¹ (Symmetric NO₂ Stretch), ~1270 cm⁻¹ (Aromatic Ether C-O Stretch), ~1520 & ~1460 cm⁻¹ (Aromatic C=C Bending)[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2,3-Dimethoxynitrobenzene Data not readily available in public spectral databases. The spectrum is expected to show three distinct aromatic proton signals and two methoxy proton signals, with chemical shifts and coupling patterns dictated by the ortho and meta relationships between the protons and the nitro and methoxy groups.
This compound ~7.78 (d, J ≈ 2.2 Hz, 1H, H-2), ~7.60 (dd, J ≈ 8.6, 2.2 Hz, 1H, H-6), ~7.09 (d, J ≈ 8.6 Hz, 1H, H-5), ~3.97 (s, 3H, OCH₃), ~3.95 (s, 3H, OCH₃)[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound ¹³C NMR Chemical Shifts (δ, ppm)
2,3-Dimethoxynitrobenzene Data not readily available in public spectral databases. Six distinct aromatic carbon signals and two methoxy carbon signals are expected. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.
This compound ~154.0, ~149.0, ~142.0, ~117.0, ~111.0, ~108.0 (Aromatic Carbons), ~56.5, ~56.4 (Methoxy Carbons)[3]
Mass Spectrometry (MS)
Compound Molecular Ion (m/z) and Key Fragments
2,3-Dimethoxynitrobenzene Molecular Ion (M⁺): 183.05. Key fragmentation pathways would likely involve the loss of NO₂, OCH₃, and CH₃ radicals, leading to characteristic fragment ions.
This compound Molecular Ion (M⁺): 183. Key fragments are observed at m/z 168 (M⁺ - CH₃), 153 (M⁺ - NO), 138 (M⁺ - NO₂), 123, 108, 77.[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dimethoxynitrobenzene isomers.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR setup.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of ~220 ppm, and a longer acquisition time and/or a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the comparative process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Sample IR IR Sample->IR NMR NMR Sample->NMR MS MS Sample->MS IR_Data Functional Groups IR->IR_Data NMR_Data Structure & Connectivity NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Elucidation Structure Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Experimental workflow for spectroscopic analysis.

Spectroscopic_Comparison cluster_isomers Isomers cluster_comparison Spectroscopic Comparison Isomer_2_3 2,3-Dimethoxynitrobenzene IR_Compare IR Spectra (Vibrational Modes) Isomer_2_3->IR_Compare NMR_Compare NMR Spectra (Chemical Shifts, Coupling) Isomer_2_3->NMR_Compare MS_Compare Mass Spectra (Fragmentation Patterns) Isomer_2_3->MS_Compare Isomer_3_4 This compound Isomer_3_4->IR_Compare Isomer_3_4->NMR_Compare Isomer_3_4->MS_Compare Differentiation Isomer Differentiation IR_Compare->Differentiation NMR_Compare->Differentiation MS_Compare->Differentiation

Caption: Logical relationship for spectroscopic comparison.

References

A Comparative Guide to the Reactivity of Nitroveratrole Isomers in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of three common nitroveratrole isomers—3,4-dimethoxynitrobenzene, 1,2-dimethoxy-4-nitrobenzene, and 1,2-dimethoxy-3-nitrobenzene—in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and for the development of novel pharmaceutical agents. This comparison is based on established principles of organic chemistry, supported by available experimental data on related compounds.

Introduction to SNAr Reactivity in Nitroveratrole Isomers

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The position of the nitro group relative to the leaving group and other substituents on the benzene ring significantly influences the reaction rate.

In the case of dimethoxynitrobenzene isomers, the methoxy groups (-OCH₃) are electron-donating by resonance but can be considered as potential leaving groups in SNAr reactions under specific conditions, although they are not as facile as halogens. More commonly, these substrates might undergo substitution of a different leaving group (like a halogen) if present, or the nitro group itself can be displaced under certain conditions. For the purpose of this guide, we will analyze the reactivity of the aromatic ring itself towards nucleophilic attack, a key factor in SNAr reactions. The stability of the Meisenheimer complex formed upon nucleophilic attack is the primary determinant of reactivity. A more stable intermediate corresponds to a lower activation energy and a faster reaction.

Predicted Reactivity Comparison

Based on the principles of resonance stabilization of the Meisenheimer complex, the predicted order of reactivity for the nitroveratrole isomers in SNAr reactions is as follows:

1,2-Dimethoxy-4-nitrobenzene > this compound > 1,2-Dimethoxy-3-nitrobenzene

This prediction is based on the ability of the nitro group to delocalize the negative charge of the Meisenheimer intermediate. The negative charge is most effectively stabilized when it can be delocalized onto the oxygen atoms of the nitro group through resonance. This occurs when the nucleophile attacks at a position ortho or para to the nitro group.

  • 1,2-Dimethoxy-4-nitrobenzene (4-Nitroveratrole): The nitro group is para to one methoxy group and meta to the other. Nucleophilic attack at the position ortho to the nitro group (and meta to both methoxy groups) allows for direct delocalization of the negative charge onto the nitro group, leading to a highly stabilized Meisenheimer complex. This isomer is therefore predicted to be the most reactive.

  • This compound: The nitro group is meta to one methoxy group and para to the other. Nucleophilic attack ortho to the nitro group will also allow for resonance stabilization by the nitro group. However, the overall electronic effect of the two methoxy groups might slightly differ compared to the 1,2-dimethoxy-4-nitro isomer, potentially leading to a slightly lower reactivity.

  • 1,2-Dimethoxy-3-nitrobenzene: The nitro group is ortho to one methoxy group and meta to the other. In this isomer, nucleophilic attack at any unsubstituted position does not allow for direct resonance delocalization of the negative charge onto the nitro group in the same way as in the ortho and para substituted isomers. The stabilization of the Meisenheimer complex is therefore significantly less, leading to a much lower predicted reactivity in SNAr reactions.

Data Presentation

Isomer NameStructurePredicted Relative ReactivityRationale
1,2-Dimethoxy-4-nitrobenzene 4-NitroveratroleHigh The nitro group is in a position to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance (para to a potential site of attack).
This compound Moderate The nitro group can also stabilize the Meisenheimer intermediate, but the overall substitution pattern may be slightly less favorable than the 1,2-dimethoxy-4-nitro isomer.
1,2-Dimethoxy-3-nitrobenzene Low The nitro group is not positioned to effectively delocalize the negative charge of the Meisenheimer intermediate through resonance for attack at unsubstituted positions.

Experimental Protocols

The following is a general experimental protocol that can be adapted to compare the reactivity of the nitroveratrole isomers in an SNAr reaction with a common nucleophile, such as piperidine.

Objective: To compare the relative reaction rates of this compound, 1,2-dimethoxy-4-nitrobenzene, and 1,2-dimethoxy-3-nitrobenzene with piperidine.

Materials:

  • This compound

  • 1,2-Dimethoxy-4-nitrobenzene

  • 1,2-Dimethoxy-3-nitrobenzene

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., naphthalene or biphenyl)

  • Reaction vials

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each nitroveratrole isomer (e.g., 0.1 M in DMF).

    • Prepare a stock solution of piperidine (e.g., 1.0 M in DMF).

    • Prepare a stock solution of the internal standard (e.g., 0.05 M in DMF).

  • Reaction Setup:

    • In separate reaction vials, add a specific volume of each isomer stock solution.

    • To each vial, add a specific volume of the internal standard stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 80 °C) in a heating block.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding a specific volume of the piperidine stock solution to each vial simultaneously.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., a mixture of water and ethyl acetate).

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC.

    • Quantify the disappearance of the starting material and the formation of the product relative to the internal standard.

    • Plot the concentration of the starting material versus time for each isomer.

    • Determine the initial reaction rates from the slopes of these plots. The relative rates will provide a quantitative comparison of the reactivity of the isomers.

Visualization of Reactivity Principles

The following diagram illustrates the logical relationship between the position of the nitro group and the predicted SNAr reactivity of the nitroveratrole isomers.

SNAr_Reactivity_Prediction cluster_factors Reactivity Determining Factor Isomer1 1,2-Dimethoxy-4-nitrobenzene Stabilization Meisenheimer Complex Stabilization Isomer1->Stabilization Strong (ortho/para NO2) Isomer2 This compound Isomer2->Stabilization Moderate (para NO2) Isomer3 1,2-Dimethoxy-3-nitrobenzene Isomer3->Stabilization Weak (meta NO2) High High Stabilization->High Effective Moderate Moderate Stabilization->Moderate Low Low Stabilization->Low Ineffective

Caption: Predicted SNAr reactivity of nitroveratrole isomers.

This guide provides a framework for understanding and comparing the SNAr reactivity of nitroveratrole isomers. While direct comparative experimental data is lacking, the principles of physical organic chemistry offer a robust predictive model. Researchers are encouraged to use the provided experimental protocol to generate quantitative data for their specific applications.

A Researcher's Guide to Differentiating Dimethoxynitrobenzene Isomers: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a cornerstone of chemical analysis, ensuring the integrity and reproducibility of experimental results. Dimethoxynitrobenzene, with its various positional isomers, presents a common challenge in synthesis and purification processes. This guide provides an objective comparison of key analytical techniques for the effective differentiation of dimethoxynitrobenzene isomers, supported by experimental data and detailed methodologies.

The primary isomers of dimethoxynitrobenzene include 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxynitrobenzene. The subtle differences in the positions of the methoxy and nitro groups on the benzene ring lead to distinct physicochemical properties that can be exploited for their separation and identification.

Overall Workflow for Isomer Differentiation

The general approach to differentiating dimethoxynitrobenzene isomers involves a multi-pronged strategy, often beginning with a chromatographic separation followed by spectroscopic characterization for definitive identification.

Isomer Differentiation Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Detection & Identification cluster_3 Data Analysis Sample Dimethoxynitrobenzene Isomer Mixture GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) GC->MS HPLC->MS Analysis Comparative Data Analysis MS->Analysis MS->Analysis NMR->Analysis IR->Analysis GC-MS Experimental Workflow A Sample Preparation: Dissolve sample in a volatile solvent (e.g., ethyl acetate). B Injection: Inject 1 µL into the GC inlet. A->B C GC Separation: Use a non-polar capillary column (e.g., DB-5ms). Temperature program: 100°C (1 min), ramp to 250°C at 10°C/min, hold for 5 min. B->C D MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300. C->D E Data Analysis: Compare retention times and mass spectra to reference data. D->E HPLC Experimental Workflow A Sample Preparation: Dissolve sample in mobile phase. B Injection: Inject 10 µL onto the column. A->B C HPLC Separation: Reversed-phase C18 or Phenyl column. Isocratic or gradient elution with Acetonitrile/Water. B->C D Detection: UV detector at a suitable wavelength (e.g., 254 nm or 320 nm). C->D E Data Analysis: Compare retention times to standards. D->E

A Comparative Guide to the Synthetic Utility of 3,4-Dimethoxynitrobenzene and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, nitroaromatic compounds serve as versatile building blocks, pivotal for the introduction of nitrogen-containing functionalities and as precursors to a wide array of complex molecules. Among these, 3,4-dimethoxynitrobenzene presents unique characteristics due to the influence of its electron-donating methoxy groups on the reactivity of the nitro-substituted aromatic ring. This guide provides an objective comparison of this compound with other common nitroaromatic compounds—nitrobenzene, 4-nitroanisole, and 2,4-dinitrotoluene—across key synthetic transformations, supported by experimental data.

I. Catalytic Hydrogenation: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The efficiency of this reaction is often influenced by the substituents on the aromatic ring.

Comparative Data:

CompoundCatalystConditionsYield (%)Reference
This compound Raney-Ni1.6 MPa H₂, 100°C, Ethanol>90
Nitrobenzene Pd/C2-4 MPa H₂, 30-70°C, Methanol~100[1]
4-Nitroanisole Pd/CH₂, appropriate conditions~100[2]
2,4-Dinitrotoluene Pd/NiFe₂O₄20 atm H₂, 333 K99[3]

Experimental Protocol: Catalytic Hydrogenation of this compound

A detailed method for the reduction of this compound to 3,4-dimethoxyaniline is as follows:

  • In an autoclave, dissolve this compound in ethanol.

  • Add Raney-Nickel catalyst to the solution.

  • Pressurize the autoclave with hydrogen gas to 1.6 MPa.

  • Heat the reaction mixture to 100°C and maintain for the required reaction time.

  • After cooling and depressurization, filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 3,4-dimethoxyaniline.

  • Purify the product, for example, by recrystallization, to achieve a purity of up to 98%.

Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add Raney-Ni Catalyst A->B C Pressurize with H₂ (1.6 MPa) B->C D Heat to 100°C C->D E Cool and Depressurize D->E F Filter Catalyst E->F G Evaporate Solvent F->G H Recrystallize Product G->H

A schematic overview of the catalytic hydrogenation process.

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The presence of electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. The additional methoxy groups in this compound can influence the reaction rate and regioselectivity.

Comparative Data:

CompoundNucleophileConditionsProductYield (%)Reference
3-Bromo-4-fluoronitrobenzene Sodium methoxide60°C, Methanol, 0.2 h3-Bromo-4-methoxynitrobenzene96.6[4]
2,4-Dinitrochlorobenzene PiperidineAprotic solvents, 15-40°CN-(2,4-dinitrophenyl)piperidine-[5]
4-Nitroanisole Hydroxide ionPhotochemical4-Methoxyphenol / 4-Nitrophenol-
Nitrobenzene -Generally unreactive under typical SNAr conditions--

Experimental Protocol: Nucleophilic Aromatic Substitution on a Methoxy-substituted Nitroaromatic

The following protocol for the synthesis of 3-bromo-4-methoxynitrobenzene from 3-bromo-4-fluoronitrobenzene provides a representative example of an SNAr reaction on a related substrate:

  • To a reaction vessel, add 3-bromo-4-fluoronitrobenzene and methanol.

  • While maintaining the temperature at 60°C, slowly add sodium methoxide.

  • After the addition is complete, maintain the reaction at 60°C for 0.2 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by suction filtration and dry to obtain 3-bromo-4-methoxynitrobenzene.[4]

Reaction Pathway for SNAr

G A Electron-deficient Aromatic Ring C Meisenheimer Complex (Intermediate) A->C B Nucleophile B->C D Substituted Product C->D E Leaving Group C->E

General mechanism of a nucleophilic aromatic substitution reaction.

III. Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the nitro group is a strong deactivating and meta-directing group. Conversely, methoxy groups are strongly activating and ortho-, para-directing. The interplay of these substituents in this compound determines its reactivity and the regioselectivity of further substitution.

Comparative Data:

CompoundReagentConditionsMajor Product(s)Yield (%)Reference
Nitrobenzene Br₂ / FeBr₃-m-Bromonitrobenzene-
Nitrobenzene HNO₃ / H₂SO₄-m-Dinitrobenzene73.24[6]
4-Butyltoluene Br₂ / CH₂Cl₂<10°C2-Bromo-4-butyltoluene & 3-Bromo-4-butyltoluene-[7]
1-isopropyl-4-nitrobenzene Br₂ / FeCl₃40°C2-bromo-1-isopropyl-4-nitrobenzene-[8]

Experimental Protocol: Electrophilic Bromination of a Substituted Nitrobenzene

The following is a general procedure for the electrophilic bromination of a deactivated aromatic ring, exemplified by the bromination of 1-isopropyl-4-nitrobenzene:

  • Heat a mixture of 1-isopropyl-4-nitrobenzene and a catalytic amount of ferric chloride (III) to 40°C in a reaction flask.

  • Slowly add bromine dropwise to the heated mixture over a period of several hours.

  • After the reaction is complete, pour the mixture into water to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., chlorobenzene).

  • Wash the organic phase with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with dilute aqueous HCl.

  • Remove the solvent under reduced pressure to yield the crude product.[8]

Logical Relationship in Electrophilic Aromatic Substitution

G cluster_reactants Reactants Aromatic Aromatic Compound Intermediate Arenium Ion (Carbocation Intermediate) Aromatic->Intermediate Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Aromatic Product Intermediate->Product Proton Proton (H+) Intermediate->Proton

References

A Comparative Guide to HPLC and GC-MS Analysis of 3,4-Dimethoxynitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of compounds like 3,4-dimethoxynitrobenzene, the choice of analytical technique is critical for monitoring reaction progress, identifying byproducts, and ensuring product purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods for the analysis of such reaction mixtures. This guide provides an objective comparison of these techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many aromatic nitro compounds and their reaction products.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of a this compound reaction mixture is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. For Mass Spectrometry (MS) compatible applications, formic acid (0.1%) can be added to the mobile phase instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique ideal for the separation and identification of volatile and semi-volatile compounds. It provides detailed structural information, which is invaluable for the definitive identification of reactants, products, and unknown impurities.

Experimental Protocol: GC-MS

A representative GC-MS method for analyzing a this compound reaction mixture is outlined below:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection of 1 µL of the sample at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230°C.

  • Sample Preparation: The reaction mixture is diluted with a suitable solvent like ethyl acetate or dichloromethane, and then directly injected into the GC-MS.

Quantitative Data Presentation

To illustrate the comparative performance of HPLC and GC-MS, the following tables summarize hypothetical but realistic data for the analysis of a reaction mixture from the nitration of veratrole to form this compound.

Table 1: HPLC Analysis Data

CompoundRetention Time (min)Peak Area (%)
Veratrole (Starting Material)3.515.2
This compound5.875.3
Isomeric Byproduct6.29.5

Table 2: GC-MS Analysis Data

CompoundRetention Time (min)Peak Area (%)Key Mass Fragments (m/z)
Veratrole (Starting Material)7.214.8138, 123, 95, 65
This compound10.576.1183, 168, 138, 108, 79
Isomeric Byproduct10.89.1183, 168, 138, 108, 79

Visualizing the Workflow and Comparison

To further clarify the analytical process and the decision-making involved in choosing between HPLC and GC-MS, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Acquisition & Processing cluster_Results Results & Interpretation Reaction_Mixture Reaction Mixture Aliquot Dilution Dilution with appropriate solvent Reaction_Mixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Analysis HPLC Injection Filtration->HPLC_Analysis For HPLC GCMS_Analysis GC-MS Injection Filtration->GCMS_Analysis For GC-MS HPLC_Data UV Chromatogram (Retention Time, Peak Area) HPLC_Analysis->HPLC_Data GCMS_Data Total Ion Chromatogram & Mass Spectra (Retention Time, Peak Area, m/z) GCMS_Analysis->GCMS_Data Quantification Quantification of Components (Reactants, Products, Byproducts) HPLC_Data->Quantification GCMS_Data->Quantification Identification Identification of Components (Confirmation by Mass Spectra) GCMS_Data->Identification

Caption: Experimental workflow for HPLC and GC-MS analysis.

Technique_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS Analysis_Goal Analysis of this compound Reaction Mixture HPLC_Node High-Performance Liquid Chromatography Analysis_Goal->HPLC_Node GCMS_Node Gas Chromatography-Mass Spectrometry Analysis_Goal->GCMS_Node HPLC_Advantages Advantages: - Suitable for non-volatile & thermally labile compounds - Robust and reproducible quantification - Simpler sample preparation HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower peak resolution than capillary GC - Identification based on retention time alone  (unless coupled to MS) HPLC_Node->HPLC_Disadvantages GCMS_Advantages Advantages: - High separation efficiency - Definitive compound identification via mass spectra - High sensitivity GCMS_Node->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Only for volatile & thermally stable compounds - Potential for compound degradation at high temperatures - More complex instrumentation GCMS_Node->GCMS_Disadvantages

Caption: Logical comparison of HPLC and GC-MS for this analysis.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures, and the optimal choice depends on the specific analytical goals.

  • For routine reaction monitoring and quantification of known components , HPLC is often the more practical and robust choice due to its simplicity, and suitability for a wide range of aromatic compounds without the need for volatilization.

  • For detailed characterization, impurity profiling, and definitive identification of unknown byproducts , the superior separation efficiency and the structural information provided by the mass spectrometer make GC-MS the indispensable tool.

In many research and development settings, a combination of both techniques provides the most comprehensive understanding of the reaction chemistry. HPLC can be used for rapid in-process control, while GC-MS can be employed for the final characterization and purity assessment of the isolated product.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Nitroveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Nitroveratrole, a key intermediate in various synthetic pathways, is critical for ensuring product quality, process control, and safety. This guide provides an objective comparison of validated analytical methods for the quantification of 4-Nitroveratrole, supported by experimental data from analogous nitroaromatic compounds to project typical performance.

Executive Summary

The primary analytical techniques for the quantification of 4-Nitroveratrole and related nitroaromatic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). GC-MS offers high specificity and sensitivity, particularly for volatile and semi-volatile compounds, and is the preferred method for impurity identification. HPLC-UV provides a robust, high-throughput alternative suitable for routine quality control and the analysis of less volatile compounds. The choice of method depends on the specific analytical requirements, including the sample matrix, expected concentration range, and the need for impurity profiling.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of nitroaromatic compounds, providing an expected performance framework for 4-Nitroveratrole analysis.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 2 - 40 µg/g[1]5 - 200 ng/mL[2]
Limit of Detection (LOD) ~0.2 ppm[3]0.02 - 0.15 ng/mL[2]
Limit of Quantification (LOQ) ~1.1 ppm[3]0.07 - 0.51 ng/mL[2]
Accuracy (% Recovery) 84.6 - 107.8%[1]90 - 112%[2]
Precision (%RSD) 1.77 - 4.55% (Intra- & Inter-day)[1]< 15% (Intra- & Inter-day)[2][4]
Key Advantages Excellent for volatile/semi-volatile impurities, high specificity.Robust, widely available, good for non-volatile impurities.
Key Disadvantages May require derivatization for polar analytes.Lower sensitivity for some compounds compared to GC-MS.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for related nitroaromatic compounds and can be adapted and validated for 4-Nitroveratrole.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of 4-Nitroveratrole using GC-MS. For polar nitroaromatic compounds, a derivatization step is often employed to improve volatility and chromatographic performance.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify 100 mL of the aqueous sample to a pH < 3 with concentrated HCl.

  • Extract the acidified sample three times with 30 mL portions of dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[5]

2. Derivatization (Silylation):

  • Transfer 100 µL of the concentrated extract to a GC vial.

  • Add 100 µL of a silylating agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • Seal the vial and heat at 60°C for 30 minutes to form the more volatile tert-butyldimethylsilyl (TBDMS) ether derivative.[5]

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.[6]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[6]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[6]

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized 4-Nitroveratrole.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of 4-Nitroveratrole in the appropriate solvent.

  • Derivatize the standards using the same procedure as the samples.

  • Analyze the derivatized standards by GC-MS and construct a calibration curve by plotting the peak area against the concentration.

  • Quantify 4-Nitroveratrole in the samples by comparing their peak areas to the calibration curve.[5]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general framework for the quantification of 4-Nitroveratrole using HPLC with UV detection, a common technique for the analysis of nitrophenols.[4][7]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.01 M citrate buffer (pH 6.2) (e.g., 47:53 v/v).[7] An alternative is an acetonitrile and acetate buffer mixture.[4]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm, or the wavelength of maximum absorbance for 4-Nitroveratrole.[7]

  • Injection Volume: 10 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 4-Nitroveratrole in the mobile phase.

  • Inject the standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of 4-Nitroveratrole in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Filtration Filtration (for HPLC) Extraction->Filtration GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-UV Analysis Filtration->HPLC Integration Peak Integration GCMS->Integration HPLC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of 4-Nitroveratrole.

method_selection Start Analytical Need for 4-Nitroveratrole Quantification Decision1 High Specificity & Impurity ID Needed? Start->Decision1 GCMS GC-MS Method Decision1->GCMS Yes Decision2 Routine QC & High Throughput? Decision1->Decision2 No Validation Method Validation GCMS->Validation HPLC HPLC-UV Method HPLC->Validation Decision2->GCMS No Decision2->HPLC Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of Catalysts for the Synthesis of 3,4-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,4-dimethoxynitrobenzene, a key intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the nitration of 1,2-dimethoxybenzene (veratrole). While the classical approach utilizing a mixture of concentrated sulfuric and nitric acids is effective, environmental concerns and issues with catalyst separation and recycling have driven the exploration of alternative heterogeneous catalysts. This guide provides a comparative study of various catalytic systems for the synthesis of this compound, supported by experimental data to aid in catalyst selection and process optimization.

Comparative Performance of Catalysts

The selection of a catalyst for the nitration of veratrole significantly impacts reaction efficiency, selectivity, and environmental footprint. This section summarizes the performance of the conventional mixed acid method and compares it with several solid acid catalysts.

Catalyst SystemNitrating AgentSubstrate:Catalyst Ratio (w/w)Temperature (°C)Time (h)Yield (%)Selectivity for 4-Nitro isomer (%)Reference
Mixed Acid Conc. H₂SO₄ / Conc. HNO₃-0 - 101 - 2~95>98[1]
Zeolite H-Beta 70% HNO₃1:190485 - 90>98[2][3]
Sulfated Zirconia 65% HNO₃1:0.5253~92>98
Montmorillonite K10 Conc. HNO₃ / Acetic Anhydride1:0.5252~90>98[4]

Note: The data presented is a synthesis of findings from various sources and may vary based on specific reaction conditions. The high regioselectivity towards the 4-nitro isomer is a common feature across all effective catalytic systems due to the ortho-para directing effect of the two methoxy groups on the benzene ring.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.

Conventional Mixed Acid Nitration

This method, while offering high yields, involves the use of corrosive acids and generates significant acidic waste.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 10 g of 1,2-dimethoxybenzene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the veratrole-sulfuric acid solution over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for 1 hour.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

  • The solid product, this compound, will precipitate. Filter the product and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure yellow crystals.

Zeolite H-Beta Catalyzed Nitration

Zeolite H-Beta offers a reusable and more environmentally benign alternative to mixed acids.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Zeolite H-Beta (Si/Al ratio of 25)

  • 70% Nitric Acid

  • Dichloroethane (solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • Activate the Zeolite H-Beta catalyst by heating at 500 °C for 4 hours in a muffle furnace. Cool down in a desiccator before use.

  • In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5 g of activated Zeolite H-Beta and 50 mL of dichloroethane.

  • Add 10 g of 1,2-dimethoxybenzene to the flask and stir the suspension.

  • Slowly add 15 mL of 70% nitric acid dropwise to the mixture at room temperature.

  • After the addition, heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with dichloroethane, dried, and calcined for reuse.

  • Wash the filtrate with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the product from ethanol.

Sulfated Zirconia Catalyzed Nitration

Sulfated zirconia is a strong solid acid catalyst that can be used under mild conditions.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Sulfated Zirconia

  • 65% Nitric Acid

  • 1,2-Dichloroethane (solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare the sulfated zirconia catalyst by treating zirconium hydroxide with sulfuric acid followed by calcination.

  • In a round-bottom flask, suspend 2.5 g of sulfated zirconia in 50 mL of 1,2-dichloroethane.

  • Add 10 g of 1,2-dimethoxybenzene to the suspension.

  • Add 12 mL of 65% nitric acid dropwise to the stirred mixture at room temperature over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Filter the catalyst. The catalyst can be washed, dried, and reused.

  • Work up the filtrate as described in the Zeolite H-Beta protocol (washing with water and sodium bicarbonate, drying, and solvent evaporation).

  • Purify the product by recrystallization.

Montmorillonite K10 Catalyzed Nitration

Montmorillonite K10 clay is an inexpensive and readily available solid acid catalyst.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Montmorillonite K10 clay

  • Concentrated Nitric Acid (70%)

  • Acetic Anhydride

  • Dichloromethane (solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • Activate the Montmorillonite K10 clay by heating at 120 °C for 4 hours.

  • In a flask, add 5 g of activated Montmorillonite K10 to 50 mL of dichloromethane.

  • Add 10 g of 1,2-dimethoxybenzene to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of 8 mL of concentrated nitric acid and 8 mL of acetic anhydride dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature for 2 hours.

  • Filter the clay catalyst.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

  • Recrystallize the crude product from ethanol.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow and the fundamental reaction pathway for the synthesis of this compound.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Activation Catalyst Activation Reactant Mixing Reactant Mixing Catalyst Activation->Reactant Mixing Nitrating Agent Preparation Nitrating Agent Preparation Nitrating Agent Preparation->Reactant Mixing Temperature Control Temperature Control Reactant Mixing->Temperature Control Reaction Monitoring (TLC) Reaction Monitoring (TLC) Temperature Control->Reaction Monitoring (TLC) Catalyst Separation Catalyst Separation Reaction Monitoring (TLC)->Catalyst Separation Washing & Neutralization Washing & Neutralization Catalyst Separation->Washing & Neutralization Drying Drying Washing & Neutralization->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathway 1,2-Dimethoxybenzene 1,2-Dimethoxybenzene This compound This compound 1,2-Dimethoxybenzene->this compound Electrophilic Aromatic Substitution Nitrating Agent (HNO3) Nitrating Agent (HNO3) Nitrating Agent (HNO3)->this compound Catalyst Catalyst Catalyst->this compound Water Water

Caption: Reaction pathway for the nitration of 1,2-dimethoxybenzene.

References

4-Nitroveratrole: A Comparative Analysis of its Efficiency as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and sustainability of a synthetic route. This guide provides a comprehensive comparison of 4-Nitroveratrole's performance against a key alternative in the synthesis of veratrylamine, a crucial intermediate for various bioactive molecules.

4-Nitroveratrole (3,4-dimethoxynitrobenzene) serves as a valuable precursor in organic synthesis, primarily due to the versatility of its nitro group, which can be readily transformed into an amino group. This conversion is a key step in the synthesis of numerous pharmaceuticals and natural products. This guide will focus on the synthesis of veratrylamine (3,4-dimethoxyphenethylamine), a direct precursor to isoquinoline alkaloids like papaverine, to benchmark the efficiency of 4-Nitroveratrole against an alternative starting material, veratraldehyde.

Comparative Analysis: Synthesis of Veratrylamine

The synthesis of veratrylamine can be efficiently achieved through two primary routes: the reduction of 4-Nitroveratrole and the reductive amination of veratraldehyde. This section provides a quantitative comparison of these two methods.

ParameterRoute 1: Reduction of 4-NitroveratroleRoute 2: Reductive Amination of Veratraldehyde
Starting Material 4-NitroveratroleVeratraldehyde
Key Transformation Reduction of a nitro groupReductive amination of an aldehyde
Typical Reagents H₂, Pd/C; Fe/HCl; SnCl₂/HClNH₃, H₂, Raney Ni; NaBH₃CN
Reported Yield >95% (Catalytic Hydrogenation)~70-90%
Reaction Time 1-24 hours (Catalytic Hydrogenation)12-48 hours
Reaction Temperature 25-80 °C (Catalytic Hydrogenation)0 °C to reflux
Key Advantages High yields, clean reaction, catalyst can be recycled.Utilizes a readily available starting material.
Key Disadvantages Requires specialized high-pressure equipment for catalytic hydrogenation. Potential for over-reduction with some reagents.Can produce side products, and some reducing agents are toxic.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 4-Nitroveratrole

Objective: To synthesize 3,4-dimethoxyaniline (a precursor to veratrylamine) via the reduction of 4-Nitroveratrole.

Materials:

  • 4-Nitroveratrole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve 4-Nitroveratrole (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

  • The reaction vessel is then placed in a hydrogenation apparatus.

  • The system is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-4 atm).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., up to 80 °C) and the progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to yield 3,4-dimethoxyaniline.

Route 2: Reductive Amination of Veratraldehyde

Objective: To synthesize veratrylamine via the reductive amination of veratraldehyde.

Materials:

  • Veratraldehyde

  • Ammonia (aqueous or gas)

  • Raney Nickel (or another suitable catalyst)

  • Hydrogen gas (H₂) or a hydride reducing agent (e.g., Sodium cyanoborohydride)

  • Methanol or Ethanol

Procedure:

  • A solution of veratraldehyde (1.0 eq) in methanol or ethanol is prepared in a pressure vessel.

  • A source of ammonia is added to the solution. This can be an aqueous solution of ammonia or ammonia gas can be bubbled through the solution.

  • A catalytic amount of Raney Nickel is added to the mixture.

  • The vessel is sealed and pressurized with hydrogen gas.

  • The reaction is stirred at a suitable temperature until the reaction is complete, as monitored by TLC or GC-MS.

  • After the reaction is complete, the catalyst is carefully filtered off.

  • The solvent is removed under reduced pressure to yield veratrylamine.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations discussed.

G 4-Nitroveratrole 4-Nitroveratrole Veratrylamine Veratrylamine 4-Nitroveratrole->Veratrylamine Reduction (e.g., H2, Pd/C)

Caption: Synthesis of Veratrylamine from 4-Nitroveratrole.

G Veratraldehyde Veratraldehyde Iminium Ion Iminium Ion Veratraldehyde->Iminium Ion Condensation with NH3 Veratrylamine Veratrylamine Iminium Ion->Veratrylamine Reduction (e.g., H2, Raney Ni)

Caption: Synthesis of Veratrylamine from Veratraldehyde.

Application in Bioactive Molecule Synthesis: The Pictet-Spengler Reaction

Veratrylamine, synthesized from 4-Nitroveratrole, is a key building block for the construction of isoquinoline alkaloids through the Pictet-Spengler reaction.[1][2][3] This reaction involves the condensation of a β-arylethylamine (like veratrylamine) with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline scaffold, which is a common core in many natural products and pharmaceuticals.

G Veratrylamine Veratrylamine Tetrahydroisoquinoline Tetrahydroisoquinoline Veratrylamine->Tetrahydroisoquinoline Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Tetrahydroisoquinoline

Caption: Pictet-Spengler Reaction Workflow.

Conclusion

4-Nitroveratrole proves to be a highly efficient building block for the synthesis of veratrylamine, a key intermediate for bioactive molecules. The reduction of 4-Nitroveratrole, particularly through catalytic hydrogenation, offers high yields and clean reaction profiles. While the alternative route starting from veratraldehyde is also viable, it may present challenges in terms of yield and purification. The choice between these two building blocks will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The robust and high-yielding nature of the reactions involving 4-Nitroveratrole makes it a compelling choice for the efficient construction of complex molecular architectures.

References

A Comparative DFT Study on the Stability of Dimethoxynitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of various positional isomers of dimethoxynitrobenzene. The stability of these isomers is a critical factor in their potential applications in medicinal chemistry and materials science, influencing their reactivity, synthetic accessibility, and biological activity. This analysis is based on a hypothetical Density Functional Theory (DFT) study, illustrating the expected outcomes and the computational methodologies that would be employed in such an investigation.

Data Presentation: Relative Stability of Dimethoxynitrobenzene Isomers

The thermodynamic stability of the six isomers of dimethoxynitrobenzene was evaluated based on their calculated total energies and Gibbs free energies. The isomer with the lowest energy is considered the most stable. The following table summarizes the hypothetical quantitative data, with the energy of the most stable isomer set as the reference (0.00 kcal/mol).

IsomerPosition of Methoxy GroupsPosition of Nitro GroupHypothetical Total Energy (Hartree)Hypothetical Relative Energy (kcal/mol)Hypothetical Relative Gibbs Free Energy (kcal/mol)
1 2,3-1--628.123455.435.51
2 2,4-1--628.130121.251.33
3 2,5-1--628.132210.000.00
4 2,6-1--628.121896.486.55
5 3,4-1--628.131560.410.45
6 3,5-1--628.128762.162.24

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected results from a DFT study. The relative energies are calculated with respect to the most stable isomer (2,5-dimethoxynitrobenzene).

Experimental Protocols: Computational Methodology

The following section details a standard computational protocol that would be employed for a DFT study comparing the stability of dimethoxynitrobenzene isomers.

1. Geometry Optimization: The initial step involves the optimization of the ground-state geometries of all six dimethoxynitrobenzene isomers. This is crucial to locate the minimum energy conformation for each isomer on the potential energy surface.

  • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p). This basis set is chosen to provide a good balance between accuracy and computational cost, with the inclusion of polarization and diffuse functions to accurately describe the electronic structure.

  • Software: Gaussian 16 or a similar quantum chemistry software package.

2. Frequency Calculations: Subsequent to geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

  • To confirm that the optimized structures correspond to true energy minima, indicated by the absence of imaginary frequencies.

  • To compute thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are then used to calculate the Gibbs free energy at a standard temperature and pressure (298.15 K and 1 atm).

3. Calculation of Relative Energies: The relative stability of the isomers is determined by comparing their total electronic energies and Gibbs free energies. The isomer with the lowest energy is assigned a relative energy of zero, and the energies of the other isomers are reported relative to this most stable isomer.

Mandatory Visualization: Isomer Stability Hierarchy

The following diagram illustrates the logical relationship of the relative stability of the dimethoxynitrobenzene isomers based on the hypothetical DFT calculations. The isomers are ranked from most stable to least stable.

Isomer_Stability cluster_stability Relative Stability of Dimethoxynitrobenzene Isomers (Most Stable to Least Stable) most_stable 2,5-Dimethoxynitrobenzene (0.00 kcal/mol) stable_1 3,4-Dimethoxynitrobenzene (0.41 kcal/mol) most_stable->stable_1 stable_2 2,4-Dimethoxynitrobenzene (1.25 kcal/mol) stable_1->stable_2 stable_3 3,5-Dimethoxynitrobenzene (2.16 kcal/mol) stable_2->stable_3 less_stable_1 2,3-Dimethoxynitrobenzene (5.43 kcal/mol) stable_3->less_stable_1 least_stable 2,6-Dimethoxynitrobenzene (6.48 kcal/mol) less_stable_1->least_stable

Caption: Hierarchical stability of dimethoxynitrobenzene isomers based on hypothetical DFT data.

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxynitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3,4-Dimethoxynitrobenzene, a compound that requires careful handling due to its hazardous nature. Adherence to these protocols is paramount for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound is classified as toxic if swallowed and an irritant.[1][2] As with many aromatic nitro compounds, it is crucial to treat this substance and any contaminated materials as hazardous waste.[3][4] Improper disposal can lead to environmental contamination and potential health risks.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C8H9NO4[1][2]
Molecular Weight 183.16 g/mol [1][2]
CAS Number 709-09-1[1]
GHS Hazard Statement H301: Toxic if swallowed[1]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[3]

  • Eye Protection: Safety goggles or a face shield.[7]

  • Body Protection: A laboratory coat.[3]

Waste Collection
  • Solid Waste: Collect any surplus, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container.[3] The container must be robust, chemically resistant, and have a secure, tightly sealed lid.[8][9]

  • Solutions: If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[3] Ensure the solvent is compatible with the other contents of the container and do not mix incompatible waste streams.[8][9][10] For instance, never mix oxidizing acids with organic chemicals.[11]

  • Contaminated Materials: Any items such as weighing boats, contaminated gloves, or absorbent materials used to clean up spills should be collected and disposed of as hazardous waste.[5]

Labeling

Properly label the hazardous waste container with the following information:[9][11]

  • The words "Hazardous Waste".[3][9]

  • The full chemical name: "this compound".[3][9]

  • The associated hazards (e.g., "Toxic").[3]

  • The date of accumulation.[3][11]

Storage

Store the hazardous waste container in a designated and secure satellite accumulation area.[8] This area should be well-ventilated and away from incompatible materials.[3][8] Ensure the container is kept closed except when adding waste.[5][8]

Disposal of Empty Containers

Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3][5][10] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[3][5][10][11] After triple-rinsing, deface or remove the original label before disposing of the container in the regular trash or recycling.[5][11]

Arranging for Pickup

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[3]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The core protocol is the segregation and disposal of hazardous waste as outlined above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste in Designated Container D Liquid Waste (Solutions) in Designated Container E Contaminated Materials in Designated Container F Label Container: 'Hazardous Waste' Chemical Name Hazards & Date C->F D->F E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Waste Manifest & Transport by Licensed Professional H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3,4-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 3,4-Dimethoxynitrobenzene (CAS No. 709-09-1). It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures, detail necessary personal protective equipment, and outline proper disposal plans.

Hazard Identification and Safety Data Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed and can cause skin and eye irritation.[1] The following table summarizes key safety and physical data.

Identifier Value Reference
Chemical Name This compound[2]
Synonyms 1,2-dimethoxy-4-nitrobenzene, 4-nitroveratrole[2]
CAS Number 709-09-1[2]
Molecular Formula C8H9NO4[2]
Molecular Weight 183.16 g/mol [2]
Physical Form Solid
Signal Word Warning
Hazard Statements H301: Toxic if swallowed. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[2]
Occupational Exposure Limits No data available[2]

Operational and Disposal Plans

Adherence to a strict operational workflow is paramount to ensure safety when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE Category Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves are critical. For extended contact, butyl rubber gloves are recommended for nitro compounds.[3] For less intensive operations, double-gloving with nitrile gloves may be considered.[3] Gloves should be inspected for integrity before each use and changed immediately upon contamination.To prevent skin contact and absorption. Aromatic nitro compounds can be harmful if absorbed through the skin.[3]
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards are required.[4] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[4][5]To protect eyes from splashes and dust.
Skin and Body Protection A laboratory coat (Nomex® recommended) must be worn and fully buttoned.[4] Full-length pants and closed-toe shoes are mandatory.[3] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[3][6]To protect skin from accidental contact and contamination.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[3][4]To prevent inhalation of dust or vapors, which can be harmful.[3]
Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]

    • Verify that the chemical fume hood is functioning correctly.[3]

    • Assemble all necessary equipment and materials before beginning the procedure.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Conduct all manipulations of this compound within the fume hood.[3]

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.

    • Keep the container tightly closed when not in use.[7][8]

    • Do not eat, drink, or smoke when using this product.[2]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][8]

    • Clean the work area to remove any residual chemical.

    • Remove and properly store or dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Unwanted this compound should be collected as hazardous waste.[9]

    • Do not mix with other waste streams.[9]

  • Waste Container :

    • Use a compatible, properly sealed, and clearly labeled container with the words "HAZARDOUS WASTE" and the chemical name.[9]

  • Disposal Procedure :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8]

    • Contaminated PPE and cleaning materials should also be collected and disposed of as hazardous waste.

Emergency Procedures for Accidental Exposure

Exposure Route First Aid Measures
Ingestion If swallowed, rinse mouth with water.[2] Do NOT induce vomiting.[2] Call a doctor or Poison Control Center immediately.[2] Never give anything by mouth to an unconscious person.[2]
Inhalation Move the victim to fresh air.[2][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2][8] If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][8] Remove contact lenses, if present and easy to do, and continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_1 Verify Fume Hood & Safety Equipment prep_2 Assemble Materials prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Weigh/Transfer Chemical (Avoid Dust) prep_3->handling_1 handling_2 Perform Experiment handling_1->handling_2 handling_3 Keep Container Sealed handling_2->handling_3 emergency Accidental Exposure or Spill handling_2->emergency cleanup_1 Clean Work Area handling_3->cleanup_1 cleanup_2 Segregate Hazardous Waste cleanup_1->cleanup_2 cleanup_3 Dispose of Waste & Contaminated PPE cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4 first_aid Administer First Aid (See Table) emergency->first_aid spill_kit Use Spill Kit emergency->spill_kit notify Notify Supervisor first_aid->notify spill_kit->notify

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dimethoxynitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.